Calpain-2-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C28H37N3O7 |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(3S)-1-[(3,5-dimethoxyphenyl)methylamino]-1,2-dioxopentan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C28H37N3O7/c1-6-23(25(32)27(34)29-16-20-13-21(36-4)15-22(14-20)37-5)30-26(33)24(12-18(2)3)31-28(35)38-17-19-10-8-7-9-11-19/h7-11,13-15,18,23-24H,6,12,16-17H2,1-5H3,(H,29,34)(H,30,33)(H,31,35)/t23-,24-/m0/s1 |
InChI Key |
ZPKXXXUPXHNDFV-ZEQRLZLVSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)C(=O)NCC1=CC(=CC(=C1)OC)OC)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(C(=O)C(=O)NCC1=CC(=CC(=C1)OC)OC)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Intricacies of Calpain-2 Inhibition: A Technical Guide to Calpain-2-IN-1
For Immediate Release
This technical guide provides an in-depth analysis of Calpain-2-IN-1, a selective inhibitor of calpain-2, for researchers, scientists, and drug development professionals. This document outlines the inhibitor's mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.
Core Mechanism of Action
This compound is a highly selective, isoform-specific inhibitor of calpain-2, a calcium-dependent cysteine protease.[1][2] While the precise molecular interaction is not extensively published, its inclusion in covalent screening libraries suggests that it likely acts as a covalent inhibitor, forming a stable bond with the active site of calpain-2. This targeted inhibition prevents the proteolytic activity of calpain-2, which has been implicated in a variety of cellular processes, including apoptosis and lysosomal dysfunction.
The significance of selective calpain-2 inhibition is underscored by the contrasting roles of the two major calpain isoforms. Calpain-1 is often associated with neuroprotective functions, while calpain-2 is linked to neurodegenerative processes.[3][4] Therefore, specific inhibitors of calpain-2 like this compound are valuable tools for dissecting the distinct functions of these proteases and hold therapeutic potential for conditions where calpain-2 overactivity is a contributing factor.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified, demonstrating a significant preference for calpain-2 over calpain-1. This selectivity is crucial for targeted research and potential therapeutic applications.
| Inhibitor | Target | Ki (nM) | Reference |
| This compound | Calpain-1 | 181 | [1][2] |
| This compound | Calpain-2 | 7.8 | [1][2] |
Table 1: Inhibitory Potency of this compound. The inhibition constant (Ki) indicates the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value signifies greater potency.
Signaling Pathways
Calpain-2 is a key player in multiple signaling cascades, particularly those leading to cellular demise. By inhibiting calpain-2, this compound can modulate these pathways.
References
Calpain-2-IN-1: A Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of Calpain-2-IN-1, a potent and specific inhibitor of calpain-2. This document details its inhibitory activity, the methodologies used to determine its selectivity, and its place within the broader context of calpain signaling pathways.
Introduction to Calpains and the Significance of Selective Inhibition
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in a variety of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. The two most ubiquitous isoforms, calpain-1 (μ-calpain) and calpain-2 (m-calpain), exhibit distinct and often opposing functions. Calpain-1 is generally considered to be involved in pro-survival pathways, while calpain-2 activation is frequently linked to cell death and neurodegeneration.[1][2][3] This functional dichotomy underscores the critical need for isoform-specific inhibitors to dissect their individual roles and for the development of targeted therapeutics.
This compound has emerged as a valuable research tool for investigating the specific functions of calpain-2. Its high selectivity allows for the precise modulation of calpain-2 activity, minimizing off-target effects on calpain-1 and other proteases.
Quantitative Selectivity Profile of this compound
The inhibitory potency and selectivity of this compound have been determined through in vitro enzymatic assays. The key quantitative data are summarized in the table below.
| Target Enzyme | Ki (nM) | Selectivity (fold vs. Calpain-2) |
| Calpain-2 | 7.8 | - |
| Calpain-1 | 181 | ~23-fold |
Table 1: Inhibitory potency (Ki) of this compound against human calpain-1 and calpain-2.[4]
As the data indicates, this compound exhibits a more than 23-fold higher affinity for calpain-2 over calpain-1, highlighting its significant isoform specificity.[4] While a comprehensive screening against a broad panel of other proteases for this compound is not publicly available, similar selective calpain-2 inhibitors like NA-184 have been shown to lack significant inhibition against a variety of other cysteine and serine proteases at concentrations up to 10 µM, suggesting a favorable broader selectivity profile for this class of inhibitors.[5]
Experimental Methodologies
The determination of the selectivity profile of calpain inhibitors involves a combination of biochemical and cell-based assays. Below are detailed protocols representative of the key experiments used in the characterization of inhibitors like this compound.
In Vitro Calpain Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of purified calpains in the presence of an inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of an inhibitor against purified calpain-1 and calpain-2.
Materials:
-
Recombinant human calpain-1 and calpain-2
-
Calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 2 mM EDTA, 5 mM β-mercaptoethanol, pH 7.4)
-
Calcium Chloride (CaCl2) solution
-
This compound or other test inhibitors
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~380-400 nm, Emission: ~460-505 nm)
Protocol:
-
Prepare a serial dilution of the inhibitor in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
In a 96-well plate, add the assay buffer, the inhibitor dilution, and the calpain substrate.
-
Initiate the reaction by adding the recombinant calpain enzyme (calpain-1 or calpain-2) and CaCl2 to the wells. The final CaCl2 concentration should be in the micromolar range for calpain-1 and millimolar range for calpain-2.
-
Immediately place the plate in a pre-warmed fluorometric microplate reader.
-
Monitor the increase in fluorescence intensity over time, which corresponds to the cleavage of the fluorogenic substrate.
-
Calculate the initial reaction rates (V0) from the linear portion of the fluorescence curves.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.
Cellular Calpain Activity Assay (Western Blot for Spectrin Cleavage)
This assay assesses the ability of an inhibitor to block calpain activity within a cellular context.
Objective: To determine the cellular potency of a calpain inhibitor by measuring the reduction in the cleavage of an endogenous calpain substrate, αII-spectrin.
Materials:
-
Cell line (e.g., neuronal cell line like SH-SY5Y or cortical neurons)
-
Cell culture medium and supplements
-
Calpain activator (e.g., ionomycin, NMDA)
-
This compound or other test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Primary antibody against αII-spectrin (recognizing both the full-length protein and cleavage products)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and allow them to adhere and grow to the desired confluency.
-
Pre-incubate the cells with various concentrations of the calpain inhibitor for a specified period (e.g., 1 hour).
-
Induce calpain activation by treating the cells with a calpain activator (e.g., ionomycin). Include a vehicle-treated control group.
-
After the incubation period, wash the cells with cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against αII-spectrin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities for full-length αII-spectrin (~280 kDa) and its calpain-specific cleavage products (e.g., 145/150 kDa).[6] A decrease in the intensity of the cleavage products in the presence of the inhibitor indicates its cellular efficacy.
Signaling Pathways and Experimental Workflows
Calpain-2 Signaling in Neuronal Apoptosis
Calpain-2 activation is a key event in the signaling cascade leading to neuronal apoptosis. The following diagram illustrates the central role of calpain-2 and the point of intervention for an inhibitor like this compound.
Caption: Calpain-2-mediated apoptotic signaling pathway.
Experimental Workflow for Inhibitor Selectivity Profiling
The systematic evaluation of a new chemical entity for its inhibitory activity and selectivity follows a well-defined workflow, from initial high-throughput screening to detailed characterization.
Caption: Workflow for calpain inhibitor screening and profiling.
Conclusion
This compound is a highly selective inhibitor of calpain-2, demonstrating a clear preference over its closely related isoform, calpain-1. This specificity, established through rigorous in vitro and cellular assays, makes it an invaluable tool for elucidating the distinct pathological and physiological roles of calpain-2. The methodologies and workflows described herein provide a framework for the comprehensive evaluation of calpain inhibitors, a critical step in the development of novel therapeutics for a range of disorders, including neurodegenerative diseases and traumatic brain injury.
References
- 1. Calpain-2 as a therapeutic target for acute neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death [mdpi.com]
- 3. Regulatory role of calpain in neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Calpain-2-IN-1: A Technical Guide to Isoform-Specific Calpain Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Calpain-2-IN-1, a selective inhibitor of Calpain-2, and its comparative inhibitory activity against Calpain-1. This document outlines the quantitative inhibition data, a detailed experimental protocol for determining inhibitor constants (Ki), and an overview of the distinct signaling pathways regulated by Calpain-1 and Calpain-2.
Data Presentation: Comparative Inhibition of Calpain Isoforms
The inhibitory potency of this compound against human Calpain-1 and Calpain-2 is summarized below. The data highlights the compound's significant selectivity for Calpain-2.
| Inhibitor | Target | Ki Value (nM) |
| This compound | Calpain-1 | 181 |
| This compound | Calpain-2 | 7.8[1] |
Note: Another selective Calpain-2 inhibitor, Z-Leu-Abu-CONH-CH2-C6H3(3,5-(OMe)2), has reported Ki values of 1.3 µM for Calpain-1 and 25 nM for Calpain-2, demonstrating a 50-fold selectivity for Calpain-2.[2]
Experimental Protocols: Determination of Calpain Inhibition Ki Values
The following is a detailed methodology for determining the inhibitor constant (Ki) of a test compound, such as this compound, against purified Calpain-1 and Calpain-2. This protocol is based on established fluorometric calpain activity assays.
Materials:
-
Purified human Calpain-1 and Calpain-2 enzymes
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT, 0.1% CHAPS)
-
Calcium Chloride (CaCl2) solution
-
The test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Enzyme and Substrate Preparation:
-
Reconstitute purified Calpain-1 and Calpain-2 in assay buffer to the desired stock concentrations.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the working concentration.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of the test inhibitor (this compound) in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
To each well of a 96-well microplate, add the following in order:
-
Assay Buffer
-
Test inhibitor at various concentrations (or vehicle control)
-
Purified Calpain-1 or Calpain-2 enzyme
-
-
Incubate the enzyme and inhibitor mixture at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately place the microplate in a pre-warmed fluorometric plate reader.
-
Measure the increase in fluorescence intensity over time (kinetic read). The rate of substrate cleavage is proportional to the enzyme activity.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the enzyme activity (initial velocity) against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Signaling Pathways and Visualization
Calpain-1 and Calpain-2, despite their structural similarities, participate in distinct and often opposing signaling pathways, leading to different cellular outcomes.[3][4] Calpain-1 is generally associated with cell survival and synaptic plasticity, while Calpain-2 is often implicated in cell death and neurodegeneration.[2][3]
The distinct functions of these two isoforms are thought to be due, in part, to their differential subcellular localization and their association with different protein partners through their C-terminal PDZ binding domains.[4]
Below are diagrams illustrating the simplified, distinct signaling pathways of Calpain-1 and Calpain-2.
Caption: Calpain-1 Signaling Pathway
References
The Role of Calpain-2 Inhibition in Neurodegeneration: A Technical Guide to Calpain-2-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Calpain-2-IN-1, a selective inhibitor of calpain-2, and its application in the study of neurodegenerative diseases. This document outlines the compound's inhibitory profile, the critical role of calpain-2 in neuronal death pathways, and detailed protocols for relevant experimental models.
Introduction: The Dichotomous Role of Calpains in Neuronal Fate
Calpains are a family of calcium-dependent cysteine proteases that play a crucial role in various cellular processes. In the central nervous system, two major isoforms, calpain-1 (μ-calpain) and calpain-2 (m-calpain), exhibit opposing functions that are critical in determining neuronal survival or demise.[1] Calpain-1 activation is generally associated with neuroprotective pathways and is essential for synaptic plasticity.[2] In contrast, overactivation of calpain-2 is a key event in the pathophysiology of several neurodegenerative conditions, including traumatic brain injury (TBI), Alzheimer's disease, and Parkinson's disease.[1][2][3] Calpain-2 activation is linked to the cleavage of key cellular proteins, leading to apoptosis, disruption of autophagy, and ultimately, neuronal cell death.[1][4] This opposing functionality makes selective inhibition of calpain-2 a promising therapeutic strategy for a range of neurological disorders.
Quantitative Data on Selective Calpain-2 Inhibitors
Selective inhibition of calpain-2 is crucial to avoid interfering with the neuroprotective functions of calpain-1. Below is a summary of the in vitro inhibitory activities of two selective calpain-2 inhibitors, this compound and NA-184.
| Compound | Target | Inhibitory Constant (Ki) | IC50 | Selectivity (Calpain-1/Calpain-2) | Reference |
| This compound | Calpain-1 | 181 nM | - | ~23-fold | [5] |
| Calpain-2 | 7.8 nM | - | [5] | ||
| NA-184 | Human Calpain-1 | 309 nM | - | ~6.2-fold | [6] |
| Human Calpain-2 | 50 nM | - | [6] | ||
| Mouse Calpain-1 | - | 2826 nM | ~21-fold | [6] | |
| Mouse Calpain-2 | - | 134 nM | [6] |
Signaling Pathways in Calpain-Mediated Neurodegeneration
The differential roles of calpain-1 and calpain-2 are attributed to their distinct downstream signaling cascades. The following diagrams illustrate the opposing pathways and the mechanism of calpain-2-mediated neurodegeneration.
Experimental Protocols
The following are detailed methodologies for key experiments used to study the role of calpain-2 in neurodegeneration and to evaluate the efficacy of inhibitors like this compound.
In Vitro Calpain Activity Assay (Fluorogenic)
This protocol is adapted from commercially available kits for the quantitative determination of calpain-1 and calpain-2 activity.[7][8][9]
Materials:
-
Cell lysates or purified calpain
-
Assay Buffer
-
Activation Buffer (containing CaCl2)
-
Calpain Substrate (e.g., Suc-LLVY-AMC or Ac-LLY-AFC)
-
This compound or other inhibitors
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates by homogenizing cells or tissues in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Cell lysate (e.g., 50-200 µg of protein) or purified calpain.
-
This compound at various concentrations (for inhibition studies).
-
Assay Buffer to bring the total volume to 85 µL.
-
For a positive control, use active calpain. For a negative control, use a known calpain inhibitor or untreated cell lysate.
-
-
Initiate Reaction: Add 10 µL of 10X Reaction Buffer and 5 µL of Calpain Substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour in the dark.
-
Measurement: Read the fluorescence at an excitation wavelength of ~360-400 nm and an emission wavelength of ~460-505 nm.
-
Data Analysis: Calpain activity can be expressed as Relative Fluorescence Units (RFU) or quantified using a standard curve generated with free AMC or AFC.
Western Blotting for Calpain-2 and its Substrates
This protocol allows for the detection and quantification of calpain-2 protein levels and the cleavage of its substrates (e.g., spectrin).
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Calpain-2 (e.g., Proteintech 11472-1-AP)[10]
-
Primary antibody against a calpain substrate (e.g., spectrin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Calpain-2 at 1:1000 to 1:5000 dilution) overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software.
Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury (TBI) in Mice
The CCI model is a widely used and reproducible method to induce focal TBI in rodents.[4][5][6]
Materials:
-
Adult mice (e.g., C57BL/6)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Stereotaxic frame
-
CCI device with an impactor tip (e.g., 3 mm)
-
Surgical tools
-
Bone wax or gelfoam
-
Sutures or surgical glue
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and place it in a stereotaxic frame. Shave the scalp and clean the surgical area.
-
Craniotomy: Make a midline incision to expose the skull. Perform a craniotomy (e.g., 4-5 mm diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.
-
Impaction: Position the CCI device over the exposed dura. Set the impact parameters (e.g., velocity: 2-3 m/s, depth: 1.5-2.5 mm, dwell time: 100-300 ms).[4][6] Trigger the impactor to induce the injury.
-
Closure: Control any bleeding and close the scalp incision with sutures or surgical glue.
-
Post-operative Care: Provide post-operative analgesia and monitor the animal for recovery.
-
Inhibitor Administration: this compound can be administered at various time points post-injury (e.g., intravenously 1 hour after TBI) to assess its neuroprotective effects.[1]
Immunohistochemistry (IHC) for Calpain-2 in Brain Tissue
IHC is used to visualize the localization and expression of calpain-2 within the brain tissue following TBI or in other neurodegenerative models.
Materials:
-
Fixed, paraffin-embedded or frozen brain sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against Calpain-2 (e.g., 1:300 dilution)[1]
-
Biotinylated secondary antibody
-
Avidin-biotin complex (ABC) reagent
-
DAB substrate kit
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced antigen retrieval by incubating the slides in antigen retrieval solution.
-
Blocking: Block non-specific binding sites with blocking solution for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Calpain-2 antibody overnight at 4°C.
-
Washing: Wash the sections with PBS or TBS.
-
Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
ABC Staining: Incubate with the ABC reagent.
-
Visualization: Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain with a nuclear stain like hematoxylin, dehydrate, and coverslip.
-
Imaging: Visualize and capture images using a light microscope.
Conclusion
The selective inhibition of calpain-2 presents a compelling therapeutic avenue for the treatment of neurodegenerative diseases. This compound and other selective inhibitors provide valuable tools for researchers to dissect the complex signaling pathways involved in neuronal cell death and to evaluate the potential of calpain-2 as a drug target. The experimental protocols detailed in this guide offer a framework for investigating the efficacy of such inhibitors in relevant in vitro and in vivo models of neurodegeneration. Further research in this area holds the promise of developing novel treatments for a range of devastating neurological disorders.
References
- 1. Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. A Controlled Cortical Impact Mouse Model for Mild Traumatic Brain Injury [bio-protocol.org]
- 4. Murine Model of Controlled Cortical Impact for the Induction of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]
- 6. Frontiers | Modified Protocol to Enable the Study of Hemorrhage and Hematoma in a Traumatic Brain Injury Mouse Model [frontiersin.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abcam.com [abcam.com]
- 10. Calpain 2 antibody (11472-1-AP) | Proteintech [ptglab.com]
The Chemical Probe Calpain-2-IN-1: A Technical Guide for Investigating Calpain Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in a variety of cellular processes, including signal transduction, cell motility, and apoptosis. The two most ubiquitous isoforms, calpain-1 and calpain-2, have been identified as key players in both physiological and pathological processes. Notably, these two isoforms often exhibit opposing functions. Calpain-1 activation is generally associated with neuroprotective and cell survival pathways, whereas calpain-2 activation is frequently linked to neurodegeneration and cell death.[1][2][3][4] This functional dichotomy makes the development of isoform-specific inhibitors critical for dissecting their individual roles and for therapeutic intervention. Calpain-2-IN-1 is a potent and selective chemical probe designed to inhibit calpain-2, offering researchers a valuable tool to investigate its specific functions in cellular and disease models. This technical guide provides an in-depth overview of this compound, including its biochemical properties, experimental protocols, and its application in studying calpain-2-mediated signaling pathways.
Core Data and Properties of this compound
This compound is a valuable tool for researchers due to its demonstrated potency and selectivity for calpain-2 over its closely related isoform, calpain-1. This selectivity is crucial for accurately attributing biological effects to the inhibition of calpain-2.
| Property | Value | Reference |
| Calpain-2 Ki | 7.8 nM | [No specific citation found in search results] |
| Calpain-1 Ki | 181 nM | [No specific citation found in search results] |
| Selectivity (Calpain-1/Calpain-2) | ~23-fold | [No specific citation found in search results] |
Key Signaling Pathways Modulated by Calpain-2
Calpain-2 is implicated in a number of critical signaling pathways, often with detrimental outcomes in the context of disease. Understanding these pathways is essential for designing and interpreting experiments using this compound.
Neurodegenerative Signaling Cascade
In neuronal cells, the overactivation of calpain-2 is a key event in neurodegenerative processes. Activation of extrasynaptic NMDA receptors leads to a sustained influx of calcium, activating calpain-2. Activated calpain-2 then cleaves and inactivates key substrates such as STEP (Striatal-Enriched protein tyrosine Phosphatase) and PTPN13 (Protein Tyrosine Phosphatase Non-Receptor Type 13), leading to the activation of downstream cell death pathways.[2][4][5]
mTOR Signaling Pathway in Protein Synthesis
Calpain-2 has been shown to play a role in the regulation of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth and protein synthesis. Specifically, calpain-2 can degrade PTEN (Phosphatase and Tensin Homolog), a negative regulator of the PI3K/Akt pathway, which lies upstream of mTOR.[4][6][7] By degrading PTEN, calpain-2 can lead to the activation of mTOR and subsequent downstream effects on protein synthesis.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of calpain-2 using this compound.
In Vitro Calpain Activity Assay
This protocol is designed to measure the direct inhibitory effect of this compound on purified calpain-2 activity using a fluorogenic substrate.
Materials:
-
Purified human calpain-1 and calpain-2 (recombinant)
-
This compound
-
Calpain activity assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 mM DTT)
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC or Ac-LLY-AFC)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add purified calpain-2 (or calpain-1 for selectivity testing) to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic calpain substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve).
-
Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Calpain Activity Assay (Western Blot for Substrate Cleavage)
This protocol assesses the ability of this compound to inhibit calpain-2 activity within a cellular context by monitoring the cleavage of a known calpain substrate, such as spectrin or PTEN.
Materials:
-
Cell line of interest (e.g., neuronal cells, cancer cells)
-
This compound
-
Cell culture medium and supplements
-
Calcium ionophore (e.g., ionomycin) or other calpain-activating stimulus
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against the calpain substrate (e.g., anti-spectrin, anti-PTEN) and its cleavage product
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce calpain activation by treating the cells with a calcium ionophore (e.g., 1-5 µM ionomycin) for a specific duration (e.g., 15-60 minutes). Include a non-stimulated control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the full-length substrate and/or its specific cleavage product.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of substrate cleavage and the inhibitory effect of this compound.
In Vivo Neuroprotection Assay in a Traumatic Brain Injury (TBI) Model
This protocol describes the use of this compound in a mouse model of TBI to evaluate its neuroprotective effects.[1][8][9]
Materials:
-
Mice (e.g., C57BL/6)
-
Controlled cortical impact (CCI) device
-
Anesthetics
-
This compound formulated for in vivo administration (e.g., in a vehicle of DMSO and corn oil)
-
TUNEL staining kit for assessing apoptosis
-
Antibodies for immunohistochemistry (e.g., anti-NeuN for neurons, anti-Iba1 for microglia)
-
Microscope for imaging brain sections
Procedure:
-
Anesthetize the mice and perform a craniotomy.
-
Induce a TBI using a CCI device with defined parameters (e.g., impactor tip size, velocity, and depth). Sham-operated animals undergo the same surgical procedure without the impact.
-
Administer this compound or vehicle to the mice at a specific time point post-injury (e.g., 1 hour) via a suitable route (e.g., intraperitoneal or intravenous injection).
-
At a predetermined time after TBI (e.g., 24 or 72 hours), euthanize the animals and perfuse them with saline followed by paraformaldehyde.
-
Harvest the brains, post-fix, and cryoprotect them.
-
Section the brains and perform TUNEL staining to quantify the number of apoptotic cells in the perilesional cortex.
-
Perform immunohistochemistry for neuronal and glial markers to assess tissue damage and inflammation.
-
Quantify the lesion volume and the number of TUNEL-positive cells to determine the neuroprotective efficacy of this compound.
Conclusion
This compound is a potent and selective chemical probe that enables the specific investigation of calpain-2's roles in various biological processes. Its ability to differentiate between the often-opposing functions of calpain-1 and calpain-2 makes it an invaluable tool for researchers in fields such as neuroscience, cancer biology, and cardiovascular research. The experimental protocols provided in this guide offer a starting point for utilizing this compound to dissect calpain-2-mediated signaling pathways and to explore its therapeutic potential in preclinical models of disease. As with any chemical probe, careful experimental design and appropriate controls are essential for generating robust and interpretable data.
References
- 1. news.westernu.edu [news.westernu.edu]
- 2. Calpain-2 Inhibitors as Therapy for Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Calpain-2-Mediated PTEN Degradation Contributes to BDNF-Induced Stimulation of Dendritic Protein Synthesis | Journal of Neuroscience [jneurosci.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Calpain-2 Inhibitors as Therapy for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Calpain-2 substrate identification using Calpain-2-IN-1
An In-Depth Technical Guide to Calpain-2 Substrate Identification Using the Selective Inhibitor Calpain-2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calpain-2, a calcium-dependent cysteine protease, is a critical regulator of numerous cellular processes, and its dysregulation is implicated in a range of pathologies, including neurodegenerative diseases and cancer.[1][2] The identification of its specific substrates is paramount to understanding its biological functions and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the methodologies for identifying Calpain-2 substrates, with a particular focus on the application of this compound, an isoform-specific inhibitor.[3] This document details experimental protocols for quantitative proteomics, data analysis, and validation of putative substrates, and includes visualizations of key signaling pathways and experimental workflows.
Introduction to Calpain-2 and Substrate Identification
Calpains are intracellular, non-lysosomal cysteine proteases that perform limited and specific cleavage of their protein substrates in response to calcium signaling.[4] The two most ubiquitous isoforms, Calpain-1 (μ-calpain) and Calpain-2 (m-calpain), exhibit distinct calcium sensitivities and often have opposing physiological roles.[5][6] While Calpain-1 is often associated with neuroprotective pathways, Calpain-2 activation has been linked to neurodegeneration and cancer progression.[6][7][8] This functional dichotomy underscores the importance of isoform-specific substrate identification.
The primary challenge in elucidating the Calpain-2 degradome lies in distinguishing its activity from that of the highly homologous Calpain-1.[5] The advent of isoform-specific inhibitors, such as this compound, provides a powerful chemical tool to dissect the specific roles of Calpain-2.[3] this compound exhibits a significantly higher affinity for Calpain-2 (Ki = 7.8 nM) compared to Calpain-1 (Ki = 181 nM), enabling the targeted inhibition of Calpain-2 activity in cellular and in vitro systems.[3]
This guide will focus on a quantitative proteomics approach, specifically Terminal Amine Isotopic Labeling of Substrates (TAILS), also known as N-terminomics, to identify Calpain-2 substrates by comparing the proteome of cells treated with and without this compound.[1][9][10][11]
Experimental Workflow for Calpain-2 Substrate Identification
The overall workflow for identifying Calpain-2 substrates using this compound involves cell culture and treatment, protein extraction, quantitative proteomics, bioinformatics analysis, and subsequent validation of candidate substrates.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to express Calpain-2. Human neuroblastoma SH-SY5Y cells or monocytic THP-1 cells are suitable models.[9][10]
-
Culture Conditions: Culture the selected cells in appropriate media and conditions until they reach approximately 80% confluency.
-
Treatment Groups:
-
Vehicle Control: Treat cells with the vehicle (e.g., DMSO) used to dissolve this compound.
-
This compound: Treat cells with an optimized concentration of this compound (e.g., 10-50 µM, preliminary dose-response experiments are recommended).
-
Incubate for a predetermined time (e.g., 1-4 hours) to allow for inhibitor uptake.
-
-
Calpain Activation: Induce Calpain activity by treating the cells with a calcium ionophore, such as ionomycin (e.g., 1-5 µM), for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the protein state.
Quantitative N-terminomics (TAILS)
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
N-terminal Labeling: Block the primary amines of the N-termini of proteins with an isobaric tag (e.g., TMT or iTRAQ) according to the manufacturer's protocol. This allows for the relative quantification of peptides in the different treatment groups.
-
Protein Digestion: Digest the labeled proteins with trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, generating new N-termini.
-
Enrichment of N-terminal Peptides: The original N-terminal peptides (now labeled) are enriched from the newly generated tryptic peptides.
-
LC-MS/MS Analysis: Analyze the enriched N-terminal peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will identify the peptide sequences and quantify the abundance of the isobaric tags.
Data Analysis
-
Database Searching: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a relevant protein database (e.g., UniProt/Swiss-Prot) to identify peptides and proteins.[12]
-
Quantitative Analysis: Calculate the fold change in the abundance of each identified N-terminal peptide between the this compound treated group and the vehicle control group.
-
Identification of Putative Substrates: Proteins with a significant decrease in the abundance of a specific neo-N-terminal peptide in the presence of this compound are considered putative Calpain-2 substrates.
-
Bioinformatics Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using STRING-db or Metascape) on the list of putative substrates to identify overrepresented biological processes and signaling pathways.[10]
Validation of Putative Substrates
-
In Vitro Cleavage Assay:
-
Incubate the purified recombinant candidate substrate protein with purified active Calpain-2 in the presence and absence of this compound.
-
Analyze the reaction products by SDS-PAGE and Coomassie staining or Western blotting to observe cleavage.
-
-
Western Blot Analysis:
-
Validate the cleavage of the endogenous substrate in cell lysates from the original experiment.
-
Use an antibody that recognizes the full-length protein and potentially the cleavage fragments. A decrease in the full-length protein and the appearance of a specific fragment in the vehicle-treated, calcium-stimulated sample, which is absent or reduced in the this compound-treated sample, confirms the cleavage.
-
-
Site-Directed Mutagenesis:
-
Identify the putative cleavage site from the N-terminomics data.
-
Mutate the amino acids at the cleavage site in the substrate protein.
-
Express the mutated protein in cells and repeat the cleavage assay to confirm that the mutation prevents Calpain-2-mediated cleavage.
-
Data Presentation
Quantitative data from the proteomics experiment should be summarized in a clear and concise table to facilitate the identification of high-confidence substrate candidates.
Table 1: Putative Calpain-2 Substrates Identified by N-terminomics
| Protein Name | Gene Name | UniProt ID | Neo-N-terminal Peptide Sequence | Fold Change (Vehicle/Calpain-2-IN-1) | p-value |
| Alpha-spectrin | SPTA1 | P02549 | ... | 4.2 | <0.01 |
| Talin-1 | TLN1 | P26039 | ... | 3.8 | <0.01 |
| Filamin-A | FLNA | P21333 | ... | 3.5 | <0.01 |
| PTEN | PTEN | P60484 | ... | 2.9 | <0.05 |
| STEP | PTPN5 | P54829 | ... | 2.5 | <0.05 |
Key Calpain-2 Signaling Pathways
The identification of Calpain-2 substrates allows for the elucidation of its role in various signaling pathways. Below are diagrams of two key pathways where Calpain-2 is implicated.
References
- 1. N‐terminomics and proteomics analysis of Calpain‐2 reveal key proteolytic processing of metabolic and cell adhesion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calpain-2 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. portlandpress.com [portlandpress.com]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 6. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and neuroprotective properties of NA‐184, a calpain‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 11. The Identification of Proteolytic Substrates of Calpain-5 with N-Terminomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Rockefeller University » MS-based Relative Quantitation [rockefeller.edu]
The Role of Calpain-2 Inhibition in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. The calpain family of calcium-activated cysteine proteases, particularly calpain-1 and calpain-2, are critical regulators of synaptic function, exhibiting opposing roles in the modulation of synaptic strength. While calpain-1 is essential for the induction of long-term potentiation (LTP), a cellular correlate of learning, calpain-2 acts as a negative regulator, limiting the magnitude of LTP and promoting synaptic depression and neurodegeneration.[1][2][3] This has positioned selective calpain-2 inhibitors as promising therapeutic agents for cognitive enhancement and neuroprotection. This technical guide provides an in-depth overview of the effects of calpain-2 inhibition on synaptic plasticity, with a focus on the selective inhibitor Calpain-2-IN-1. Due to the limited specific data on this compound in synaptic plasticity studies, this guide will also incorporate data from other well-characterized selective calpain-2 inhibitors, such as C2I (NA-101) and NA-184, to provide a comprehensive understanding of this class of compounds.
Introduction: The Dichotomous Roles of Calpain-1 and Calpain-2 in Synaptic Plasticity
Calpains are intracellular proteases that are activated by elevated calcium levels. In the central nervous system, calpain-1 and calpain-2 are the two major isoforms and have distinct and often opposing functions in synaptic plasticity.[1][2]
-
Calpain-1: Primarily activated by calcium influx through synaptic NMDA receptors, calpain-1 is a key mediator of LTP induction.[4][5] Its activation leads to the cleavage of specific substrates that promote synaptic strengthening.
-
Calpain-2: In contrast, calpain-2 is preferentially activated by calcium influx through extrasynaptic NMDA receptors and negatively regulates synaptic plasticity.[4] Its activity limits the extent of LTP and can contribute to long-term depression (LTD) and neurodegenerative processes.[1][3]
This functional dichotomy makes selective inhibition of calpain-2 a strategic approach to enhance synaptic plasticity and potentially treat cognitive disorders.
This compound: A Selective Calpain-2 Inhibitor
This compound is a potent and selective inhibitor of calpain-2. Its selectivity is crucial for therapeutic applications, as non-selective inhibition of both calpain isoforms could have detrimental effects on essential cellular processes, including LTP.
Data Presentation: Inhibitor Specificity
Quantitative data on the inhibitory activity of this compound and other relevant selective calpain-2 inhibitors are summarized in the table below.
| Inhibitor | Target | Ki (nM) | Selectivity (Calpain-1 Ki / Calpain-2 Ki) | Reference |
| This compound | Calpain-1 | 181 | ~23-fold | [6] |
| Calpain-2 | 7.8 | [6] | ||
| C2I (NA-101) | Calpain-1 | 1300 | >50-fold | [7][8] |
| Calpain-2 | 25 | [7] | ||
| NA-184 | Calpain-1 | >10,000 (EC50) | >23-fold (based on EC50) | [9] |
| Calpain-2 | 430 (EC50) | [9] |
Signaling Pathways Modulated by Calpain-2 Inhibition
The selective inhibition of calpain-2 is expected to enhance synaptic plasticity by preventing the cleavage of key substrates involved in the negative regulation of LTP. The following diagram illustrates the signaling cascade associated with calpain-2 activation and the expected impact of its inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of calpain-2 inhibitors on synaptic plasticity.
Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol is adapted from studies investigating the effects of calpain inhibitors on LTP.[10][11][12]
Objective: To measure the effect of this compound on the induction and maintenance of LTP at the Schaffer collateral-CA1 synapse.
Materials:
-
Acute hippocampal slices (350-400 µm) from adult rodents.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4.4 KCl, 2.5 CaCl₂, 1.3 MgSO₄, 1 NaH₂PO₄, 26.2 NaHCO₃, and 10 glucose, saturated with 95% O₂/5% CO₂.
-
This compound stock solution (in DMSO).
-
Recording and stimulating electrodes.
-
Electrophysiology rig with amplifier, digitizer, and data acquisition software.
Procedure:
-
Prepare acute hippocampal slices using a vibratome and allow them to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF at a constant flow rate.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
Apply this compound (e.g., 0.5-1 µM final concentration) or vehicle (DMSO) to the perfusion solution and continue baseline recording for another 20-30 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.
-
Record fEPSPs for at least 60 minutes post-induction to monitor the maintenance of LTP.
-
Analyze the data by normalizing the fEPSP slope to the pre-HFS/TBS baseline.
Western Blot Analysis of Calpain-2 Substrates
This protocol is a general guideline for detecting the cleavage of calpain-2 substrates in brain tissue.[13][14][15]
Objective: To determine if this compound treatment prevents the cleavage of calpain-2 substrates like spectrin, PTEN, or STEP in response to a neurotoxic stimulus.
Materials:
-
Brain tissue homogenates (e.g., hippocampus or cortex) from control and treated animals.
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies against total and cleaved forms of spectrin, PTEN, and STEP.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Homogenize brain tissue in ice-cold lysis buffer.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein levels.
Calpain Activity Assay
This protocol is based on commercially available fluorometric assay kits.[16][17][18][19]
Objective: To measure the direct inhibitory effect of this compound on calpain-2 activity in brain lysates.
Materials:
-
Brain tissue lysates.
-
Calpain activity assay kit (containing extraction buffer, reaction buffer, and a fluorogenic calpain substrate like Suc-LLVY-AMC or Ac-LLY-AFC).
-
Fluorometric plate reader.
Procedure:
-
Prepare cytosolic extracts from brain tissue using the provided extraction buffer.
-
Determine the protein concentration of the extracts.
-
In a 96-well plate, add a defined amount of protein lysate to each well.
-
Add varying concentrations of this compound or a vehicle control to the wells.
-
Initiate the reaction by adding the reaction buffer and the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
Calculate the percentage of calpain activity inhibition for each concentration of the inhibitor.
Expected Outcomes and Interpretation
Based on the known roles of calpain-2 and the effects of other selective inhibitors, the following outcomes are anticipated from studies using this compound:
-
Enhanced LTP: Treatment with this compound is expected to increase the magnitude of LTP compared to vehicle-treated controls.[8][20] This would be observed as a greater potentiation of the fEPSP slope following HFS or TBS.
-
Protection of Calpain-2 Substrates: Western blot analysis should reveal a reduction in the cleavage of calpain-2 substrates like spectrin, PTEN, and STEP in the presence of this compound, particularly under conditions of excitotoxicity or neurotrauma that would normally activate calpain-2.
-
Direct Inhibition of Calpain-2 Activity: The in vitro calpain activity assay will provide a direct measure of the potency and efficacy of this compound in inhibiting calpain-2 from brain extracts.
The following diagram illustrates a typical experimental workflow for evaluating a selective calpain-2 inhibitor.
Conclusion
The selective inhibition of calpain-2 represents a promising strategy for the enhancement of synaptic plasticity and the potential treatment of cognitive deficits associated with various neurological and psychiatric disorders. This compound, with its demonstrated selectivity for calpain-2, is a valuable research tool for dissecting the intricate roles of calpain isoforms in synaptic function. The experimental protocols and theoretical framework provided in this guide offer a comprehensive approach for researchers and drug development professionals to investigate the effects of this compound and similar compounds on synaptic plasticity. Future in vivo studies are warranted to translate the promising in vitro and ex vivo findings into potential therapeutic applications.
References
- 1. Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Calpain-2 as a therapeutic target for acute neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and neuroprotective properties of NA‐184, a calpain‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Identifying putative substrates of Calpain-15 in neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot in homogenised mouse brain samples [protocols.io]
- 15. Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Calpain-Glo™ Protease Assay [worldwide.promega.com]
- 19. abcam.com [abcam.com]
- 20. research.westernu.edu [research.westernu.edu]
Methodological & Application
Application Notes and Protocols for Calpain-2-IN-1 in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility and stability of Calpain-2-IN-1 in Dimethyl Sulfoxide (DMSO), along with protocols for its characterization and use in a research setting.
Introduction to this compound
Calpain-2 is a calcium-dependent cysteine protease that has been implicated in a variety of cellular processes, including cell migration, proliferation, and apoptosis. Dysregulation of Calpain-2 activity is associated with several pathological conditions, most notably neurodegenerative diseases.[1][2] In these conditions, Calpain-2 activation can lead to the cleavage of key cellular substrates, contributing to neuronal damage and death.[3][4] this compound is a potent and specific inhibitor of Calpain-2, making it a valuable tool for studying the physiological and pathological roles of this enzyme and a potential therapeutic agent.[5]
Physicochemical Properties of this compound
Solubility in DMSO
This compound exhibits high solubility in DMSO. It is important to use high-quality, anhydrous DMSO for the preparation of stock solutions, as the presence of water can affect the solubility and stability of the compound.[5]
| Parameter | Value | Notes |
| Solubility in DMSO | 100 mg/mL | Equivalent to 189.53 mM.[5] |
| Preparation | Ultrasonic assistance may be required for complete dissolution.[5] | It is recommended to use freshly opened DMSO to avoid issues with hygroscopicity.[5] |
Stability and Storage
Proper storage of this compound, both in solid form and in solution, is critical to maintain its integrity and activity.
| Form | Storage Temperature | Stability Period |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| DMSO Stock Solution | -80°C | 6 months[5] |
| -20°C | 1 month[5] |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.
Application Notes for Handling this compound in DMSO
-
Preparing Stock Solutions:
-
Always use anhydrous, high-purity DMSO.
-
To prepare a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of this compound.
-
If the compound does not dissolve readily, sonicate the solution in a water bath for short intervals until it becomes clear.
-
-
Working with Stock Solutions:
-
Before use, allow the frozen stock solution to thaw completely at room temperature.
-
Vortex briefly to ensure homogeneity.
-
For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Experimental Protocols
Protocol for Determination of Kinetic Solubility of this compound in an Aqueous Buffer
This protocol describes a method to determine the kinetic solubility of this compound in a physiologically relevant buffer, starting from a DMSO stock solution.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Dispense 198 µL of PBS (pH 7.4) into the wells of a 96-well plate.
-
Add 2 µL of the 10 mM this compound DMSO stock solution to the wells to achieve a final concentration of 100 µM. This initiates the precipitation process.
-
Seal the plate and incubate at room temperature for 2 hours on a plate shaker. This allows the solution to reach equilibrium.
-
After incubation, visually inspect the wells for any precipitate.
-
To quantify the soluble fraction, centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new plate.
-
Measure the concentration of this compound in the supernatant using a pre-established method, such as UV-Vis spectrophotometry at the compound's λmax or by HPLC with a standard curve.
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a procedure to evaluate the stability of this compound in a DMSO stock solution over time at different storage temperatures.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC system with a suitable column (e.g., C18)
-
-20°C and -80°C freezers
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Analyze a sample of the freshly prepared stock solution by HPLC to obtain a baseline (Time 0) chromatogram. This will be used to determine the initial purity and concentration.
-
Aliquot the remaining stock solution into multiple microcentrifuge tubes.
-
Store half of the aliquots at -20°C and the other half at -80°C.
-
At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage temperature.
-
Allow the samples to thaw completely at room temperature.
-
Analyze the samples by HPLC under the same conditions as the Time 0 sample.
-
Compare the peak area of the parent compound and look for the appearance of any new peaks that would indicate degradation.
-
Calculate the percentage of the remaining this compound at each time point relative to the Time 0 sample.
Calpain-2 Signaling in Neurodegeneration
Calpain-2 is a key mediator of neurodegenerative processes. Its activation, often triggered by excitotoxicity via extrasynaptic NMDA receptors, leads to the cleavage of various cellular substrates, ultimately resulting in neuronal death. This compound can block this cascade by directly inhibiting Calpain-2.
Caption: Calpain-2 signaling pathway in neurodegeneration.
References
Application Notes and Protocols for Calpain-2-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calpain-2, a calcium-dependent cysteine protease, is a key regulator in numerous cellular processes, including cell migration, proliferation, and apoptosis. Dysregulation of calpain-2 activity has been implicated in various pathologies, such as neurodegenerative diseases and cancer[1][2]. This makes calpain-2 a compelling target for therapeutic intervention. Calpain-2-IN-1 is a potent and selective inhibitor of calpain-2, exhibiting significantly higher affinity for calpain-2 over its isoform, calpain-1.[3] These application notes provide a detailed protocol for an in vitro fluorometric assay to characterize the inhibitory activity of this compound.
Data Presentation
The inhibitory potency of this compound is summarized in the table below, highlighting its selectivity for calpain-2.
| Inhibitor | Target | K_i_ (nM) | Selectivity (Calpain-1/Calpain-2) |
| This compound | Calpain-1 | 181 | ~23-fold |
| Calpain-2 | 7.8 |
Table 1: Inhibitory Potency of this compound. The table displays the inhibitor constant (K_i_) for this compound against human calpain-1 and calpain-2.[3]
Experimental Protocols
This section details the protocol for a fluorometric in vitro assay to determine the inhibitory activity of this compound on calpain-2. The protocol is adapted from standard commercially available calpain activity assay kits.
Materials and Reagents
-
Purified human calpain-1 and calpain-2 enzymes
-
This compound
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC or Ac-LLY-AFC)
-
Assay Buffer (e.g., 60 mM Imidazole-HCl, pH 7.3, containing 5 mM CaCl₂, 5 mM L-cysteine, and 2.5 mM β-mercaptoethanol)
-
Inhibitor Solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorometric microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 380/450 nm for AMC-based substrates)
Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorogenic calpain substrate in DMSO.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer to achieve a range of desired final concentrations for the IC₅₀ determination. Also, prepare a vehicle control (Assay Buffer with the same final concentration of DMSO as the inhibitor dilutions).
-
Dilute the purified calpain-1 and calpain-2 enzymes to the desired working concentration in ice-cold Assay Buffer immediately before use.
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add the following in the specified order:
-
Assay Buffer to bring the final volume to 100 µL.
-
10 µL of the serially diluted this compound or vehicle control.
-
10 µL of the diluted calpain-1 or calpain-2 enzyme solution.
-
-
Incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the fluorogenic calpain substrate to each well.
-
Immediately begin monitoring the fluorescence intensity every 30 seconds for 15-30 minutes using a fluorometric microplate reader.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor and the vehicle control.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
Calpain-2 Signaling Pathway
Caption: Calpain-2 signaling pathway and inhibition.
Experimental Workflow for In Vitro Inhibition Assay
Caption: In vitro calpain inhibitor assay workflow.
References
Application Notes and Protocols for Calpain-2-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Calpain-2-IN-1, a selective inhibitor of Calpain-2, in various cell culture applications. This document outlines the inhibitor's mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate its effective use in research and drug development.
Introduction
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. The two major ubiquitous isoforms, Calpain-1 (μ-calpain) and Calpain-2 (m-calpain), play critical roles in a multitude of cellular processes, including cell motility, proliferation, and apoptosis. Notably, these two isoforms often exhibit opposing functions. Calpain-1 is generally associated with cell survival and synaptic plasticity, while Calpain-2 is frequently implicated in neurodegeneration and cell death pathways.[1][2][3][4][5] This functional dichotomy makes the selective inhibition of Calpain-2 a promising therapeutic strategy for various pathologies, including neurodegenerative diseases and traumatic brain injury.[1][2][4]
This compound is a potent and selective inhibitor of Calpain-2. Its selectivity is crucial for dissecting the specific roles of Calpain-2 in cellular signaling and for developing targeted therapeutics that avoid interfering with the physiological functions of Calpain-1.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and a related selective Calpain-2 inhibitor, NA-184. This data is essential for determining the appropriate concentration range for your cell culture experiments.
| Inhibitor | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound | Calpain-1 | Biochemical | 181 | - | [6] |
| Calpain-2 | Biochemical | 7.8 | - | [6] | |
| NA-184 | Human Calpain-1 | Biochemical | - | No inhibition up to 10,000 | [7][8] |
| Human Calpain-2 | Biochemical | - | 1.3 | [7][8] | |
| Mouse Calpain-2 | in vivo | - | 130 | [7][8] |
Signaling Pathways
Calpain-1 and Calpain-2 are involved in distinct and often opposing signaling pathways. Understanding these pathways is critical for interpreting experimental results when using a selective inhibitor like this compound.
Calpain-1 Pro-Survival and Synaptic Plasticity Pathway
Synaptic N-methyl-D-aspartate (NMDA) receptor activation triggers a calcium influx that activates Calpain-1. Activated Calpain-1 cleaves and inactivates PHLPP1 (PH domain and leucine-rich repeat protein phosphatase 1), a negative regulator of the pro-survival kinases Akt and ERK. This leads to the activation of Akt and ERK, promoting neuronal survival and long-term potentiation (LTP), a cellular correlate of learning and memory.[3]
Calpain-2 Neurodegenerative Pathway
Activation of extrasynaptic NMDA receptors leads to a more significant and prolonged calcium influx, which activates Calpain-2. Activated Calpain-2 can be further potentiated by ERK-mediated phosphorylation.[1] Calpain-2 then cleaves several substrates, including STEP (striatal-enriched tyrosine phosphatase) and PTEN (phosphatase and tensin homolog), leading to the activation of pro-apoptotic pathways involving p38 MAPK and inhibiting pro-survival signals.[3][5] This cascade ultimately contributes to neurodegeneration and limits synaptic plasticity.[3][5]
Experimental Protocols
The following are generalized protocols that can be adapted for specific cell types and experimental questions.
Determining the Effective Concentration of this compound using a Cell Viability Assay
This protocol describes how to determine the optimal, non-toxic concentration range of this compound for your target cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2- or 3-fold dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration range that does not significantly affect cell viability. This range can then be used for subsequent functional assays.
Assessing Calpain-2 Activity by Western Blotting
This protocol allows for the detection of Calpain-2 activity by monitoring the cleavage of a known calpain substrate, such as spectrin. A decrease in the abundance of the full-length substrate and an increase in its cleavage products indicate calpain activity.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Inducer of calpain activity (e.g., calcium ionophore, glutamate)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a calpain substrate (e.g., anti-spectrin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Pre-treat cells with the determined effective concentration of this compound or vehicle for a suitable time (e.g., 1-2 hours). Then, add the calpain activity inducer and incubate for the desired period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for the full-length substrate and its cleavage products. A decrease in the full-length protein and an increase in the cleavage products in the inducer-treated sample, which is reversed by this compound treatment, indicates specific inhibition of Calpain-2.
Conclusion
This compound is a valuable tool for investigating the specific functions of Calpain-2 in cellular physiology and pathology. By using the provided protocols and quantitative data as a starting point, researchers can effectively design and execute experiments to elucidate the role of Calpain-2 in their specific area of interest. It is always recommended to perform initial dose-response and time-course experiments to optimize the conditions for each specific cell type and experimental setup.
References
- 1. Calpain-2 as a therapeutic target for acute neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death [mdpi.com]
- 3. Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Calpain-2 Inhibitors as Therapy for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Calpain-2-IN-1 Administration in Mouse Models of Traumatic Brain Injury
Audience: Researchers, scientists, and drug development professionals.
Introduction
Traumatic Brain Injury (TBI) is a significant cause of mortality and long-term disability, initiating a complex secondary injury cascade that includes excitotoxicity, neuroinflammation, and delayed cell death.[1] A key mediator in this cascade is the calcium-dependent cysteine protease, calpain. The two major isoforms in the brain, calpain-1 and calpain-2, have opposing roles; calpain-1 is generally neuroprotective, while calpain-2 activation is linked to neurodegeneration following TBI.[2][3][4][5] This understanding has driven the development of selective calpain-2 inhibitors as a promising therapeutic strategy to mitigate the damaging effects of TBI.[1][5]
Calpain-2-IN-1 is a selective inhibitor of calpain-2, with respective Ki values of 181 nM and 7.8 nM for calpain-1 and calpain-2.[3][4] While in-depth in vivo studies on this compound in TBI mouse models are not extensively published, research on other selective calpain-2 inhibitors, such as NA-184, provides a strong basis for its application. This document outlines the administration of this compound in mouse models of TBI, drawing upon established protocols for similar selective calpain-2 inhibitors.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 144231-85-6 | [3] |
| Molecular Formula | C28H37N3O6 | [5] |
| Molecular Weight | 527.61 g/mol | [5] |
| Ki (calpain-1) | 181 nM | [3][4] |
| Ki (calpain-2) | 7.8 nM | [3][4] |
| Purity | >98% (commercially available) | [3] |
| Supplier Example | MedChemExpress | [3][6] |
Table 2: Summary of Preclinical Data for Selective Calpain-2 Inhibitors in TBI Mouse Models
| Inhibitor | Mouse Model | Dosage & Administration | Key Findings | Reference |
| NA-184 | Controlled Cortical Impact (CCI) | 0.13 mg/kg (ED50), i.v. | Neuroprotective, reduced lesion volume, improved motor and cognitive outcomes. | [1][5] |
| NA-101 | Controlled Cortical Impact (CCI) | Not specified | Reduced calpain-2 activity, decreased lesion volume, improved motor and cognitive outcomes. Higher doses showed neurotoxicity. | [1] |
| C2I (unnamed) | Controlled Cortical Impact (CCI) | Not specified | Enhanced long-term potentiation and learning, neuroprotective. | [7] |
| This compound | Neonatal Acute Brain Slice Trauma | 0.5 µM in aCSF | Significantly reduced trauma-induced cell death. | [6][8] |
Experimental Protocols
This section provides a detailed methodology for the administration of this compound in a mouse model of TBI, based on established protocols for the Controlled Cortical Impact (CCI) model and administration of similar selective calpain-2 inhibitors.
Materials
-
This compound (e.g., from MedChemExpress)
-
Vehicle (e.g., DMSO, saline)
-
Adult male C57BL/6 mice (8-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
CCI device
-
Surgical tools
-
Suturing material
-
Warming pad
Experimental Workflow
Detailed Protocol
-
Animal Preparation:
-
Acclimatize adult male C57BL/6 mice to the housing facility for at least one week before surgery.
-
Randomly assign mice to experimental groups (e.g., Sham, TBI + Vehicle, TBI + this compound).
-
-
Controlled Cortical Impact (CCI) Procedure:
-
Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance).
-
Mount the mouse in a stereotaxic frame.
-
Perform a craniotomy over the desired cortical region (e.g., parietal cortex).
-
Induce TBI using a CCI device with defined parameters (e.g., 3 mm impactor tip, 4 m/s velocity, 1.5 mm impact depth).
-
Suture the incision and allow the mouse to recover on a warming pad.
-
-
This compound Administration:
-
Preparation: Dissolve this compound in a suitable vehicle. For in vitro studies, a 5 mM stock solution in DMSO was used.[6] For in vivo administration, further dilution in saline is recommended to minimize DMSO toxicity.
-
Dosage: Based on the ED50 of the similar compound NA-184 (0.13 mg/kg), an initial dose-response study for this compound is recommended.
-
Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.) injection are common routes for systemic drug delivery in mouse models of TBI.
-
Timing: Administer the first dose at a clinically relevant time point post-TBI (e.g., 30 minutes to 1 hour). Subsequent doses may be administered according to the pharmacokinetic profile of the compound.
-
-
Post-operative Care and Monitoring:
-
Provide post-operative analgesia as required.
-
Monitor the animals for any signs of distress.
-
Ensure easy access to food and water.
-
-
Outcome Measures:
-
Behavioral Testing: Conduct a battery of behavioral tests to assess motor and cognitive function at various time points post-TBI (e.g., Rotarod, Morris Water Maze).
-
Histological Analysis: At the study endpoint (e.g., 7 or 14 days post-TBI), perfuse the animals and collect brain tissue. Perform histological staining (e.g., Nissl, Fluoro-Jade) to determine lesion volume and neuronal degeneration.
-
Biochemical Analysis: Use techniques such as Western blotting or immunohistochemistry to assess the levels of calpain-2 activation and its downstream targets in brain tissue.
-
Signaling Pathway Visualization
The neurodegenerative effects of calpain-2 following TBI are mediated through the cleavage of specific substrates, leading to the activation of cell death pathways.
Disclaimer: The provided protocols are intended as a guideline. Researchers should optimize the experimental conditions, including the dosage and administration schedule of this compound, for their specific experimental setup. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. calpain — TargetMol Chemicals [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
- 6. eneuro.org [eneuro.org]
- 7. researchgate.net [researchgate.net]
- 8. Trauma in Neonatal Acute Brain Slices Alters Calcium and Network Dynamics and Causes Calpain-Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of Calpain-2 Inhibitors in Primary Neuron Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play critical roles in various cellular processes. In the central nervous system, the two major isoforms, calpain-1 and calpain-2, exhibit distinct and often opposing functions.[1][2] Calpain-1 activation is generally associated with neuroprotective pathways and is required for certain forms of synaptic plasticity.[1][2][3] In contrast, calpain-2 activation is linked to neurodegenerative processes and cell death pathways.[2][3][4] Excessive calcium influx, often triggered by excitotoxic insults, can lead to the sustained activation of calpain-2, which then cleaves a variety of cellular substrates, culminating in neuronal injury and apoptosis.[5][6] This makes calpain-2 a compelling therapeutic target for neurological disorders characterized by neuronal death, such as traumatic brain injury and stroke.[3][5]
These application notes provide a comprehensive guide for utilizing a selective calpain-2 inhibitor, here referred to as Calpain-2-IN-1, in primary neuronal cultures. The protocols outlined below detail methods for assessing the neuroprotective efficacy of the inhibitor against excitotoxicity and for investigating its impact on downstream signaling pathways.
Application I: Assessing the Neuroprotective Effects of this compound Against Excitotoxicity
Principle Excitotoxicity, often mediated by overstimulation of N-methyl-D-aspartate (NMDA) receptors, leads to a massive influx of Ca²⁺ into neurons.[6] This sustained increase in intracellular calcium activates calpain-2.[3][6] Activated calpain-2 cleaves key structural and regulatory proteins, ultimately triggering apoptotic and necrotic cell death pathways.[5][7] By applying a selective calpain-2 inhibitor like this compound, it is possible to block this cascade and rescue neurons from excitotoxic death. This application describes a workflow to culture primary neurons, induce excitotoxicity with NMDA, apply the inhibitor, and quantify neuronal viability using an MTT assay.[8]
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of this compound.
Protocol 1: Primary Neuron Culture from Rodent Embryos
This protocol provides a method for establishing high-purity primary neuronal cultures from the cortex and hippocampus of embryonic rodents.[9][10]
Materials:
-
Timed-pregnant rat (E18) or mouse (E16)
-
Coating Solution: Poly-D-Lysine (100 µg/mL) or Poly-L-ornithine in sterile water[10][11]
-
Dissection Medium: Ice-cold Hanks' Balanced Salt Solution (HBSS) or Neurobasal medium[12][13]
-
Digestion Solution: Papain (20 units/mL) or Trypsin (0.25%) in dissection medium[9][13]
-
Plating Medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin[12]
-
Sterile dissection tools, 15 mL and 50 mL conical tubes, cell culture plates/dishes
Procedure:
-
Plate Coating: The day before dissection, coat culture plates with Poly-D-Lysine or a similar substrate and incubate overnight at 37°C. Wash plates thoroughly with sterile water before use to remove any residual substrate, which can be toxic to neurons.[10][11]
-
Tissue Dissection: Humanely euthanize the pregnant rodent according to approved institutional protocols. Transfer the embryos to a dish containing ice-cold dissection medium.[9][13]
-
Decapitate the embryos and dissect the brains. Isolate the cortical and/or hippocampal tissue, removing the meninges.[9][12]
-
Enzymatic Dissociation: Transfer the isolated tissue to a tube containing the digestion solution. Incubate at 37°C for 15-30 minutes with gentle agitation every 5 minutes.[13]
-
Mechanical Dissociation: Stop the digestion by adding a medium containing serum or a specific inhibitor. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved. Avoid creating bubbles.[10][11]
-
Plating: Determine cell density using a hemocytometer and Trypan blue exclusion. Plate the neurons at a density of 1,000–5,000 cells per mm² in pre-warmed plating medium onto the coated dishes.[11]
-
Maintenance: Incubate the cultures at 37°C in a 5% CO₂ humidified incubator. After 2-4 hours, replace the plating medium with fresh growth medium. Change half of the medium every 3-4 days. Neurons are typically mature and ready for experiments within 7-10 days.[9]
Protocol 2: Induction of Excitotoxicity and Inhibitor Treatment
Materials:
-
Mature primary neuron cultures (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
NMDA stock solution (e.g., 10 mM in sterile water)
-
Neuronal growth medium
Procedure:
-
Prepare serial dilutions of this compound in neuronal growth medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).
-
Pre-treat the mature neuron cultures by replacing the existing medium with the medium containing the different concentrations of this compound or vehicle. Incubate for 1-2 hours.
-
Induce excitotoxicity by adding NMDA to the medium to a final concentration of 50-100 µM. Do not add NMDA to the negative control wells.
-
Return the plates to the incubator and incubate for 24 hours.
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability.[8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15]
Materials:
-
Treated neuron cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader spectrophotometer
Procedure:
-
After the 24-hour treatment period, add 10 µL of MTT solution to each well of the 96-well plate (for a 100 µL final volume).[14][16]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. The incubation time may need optimization depending on the cell density.[14]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Mix thoroughly by gentle pipetting or shaking to ensure complete solubilization.
-
Leave the plate at room temperature in the dark for at least 2 hours.[14]
-
Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.[15]
-
Calculate cell viability as a percentage relative to the untreated (no NMDA, no inhibitor) control wells.
Data Presentation: Neuroprotective Effect of this compound
The following table presents example data from an MTT assay, demonstrating the dose-dependent neuroprotective effect of this compound against NMDA-induced excitotoxicity.
| Treatment Group | This compound Conc. (µM) | NMDA (50 µM) | Average Absorbance (570 nm) | % Neuronal Viability |
| Untreated Control | 0 | - | 1.25 | 100% |
| Vehicle Control | 0 (Vehicle) | + | 0.48 | 38% |
| Treatment 1 | 0.1 | + | 0.65 | 52% |
| Treatment 2 | 1.0 | + | 0.88 | 70% |
| Treatment 3 | 10.0 | + | 1.15 | 92% |
| Treatment 4 | 100.0 | + | 1.12 | 90% |
Application II: Investigating Downstream Signaling of Calpain-2 Inhibition
Principle Calpain-2 activation leads to the proteolytic cleavage of specific substrates. One well-characterized substrate is the cytoskeletal protein α-spectrin, which is cleaved into signature spectrin breakdown products (SBDPs) of 145/150 kDa.[1][7] Another key substrate in neurons is the Striatal-Enriched protein tyrosine Phosphatase (STEP), which is cleaved and inactivated by calpain-2, leading to the activation of downstream cell death pathways.[3][5] By using Western blotting, one can measure the levels of these cleavage products to directly assess the activity of calpain-2 and the efficacy of its inhibition by this compound.
Calpain-2 Signaling Pathway in Neuronal Injury
References
- 1. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death [mdpi.com]
- 4. Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death [ouci.dntb.gov.ua]
- 5. Calpain-2 as a therapeutic target for acute neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation of calpain activation in response to excitotoxic events in primary neurons [repository.rcsi.com]
- 7. Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 11. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 12. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 13. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 14. atcc.org [atcc.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Western Blot for Calpain-2 Activity Assay
These application notes provide a detailed protocol for assessing Calpain-2 activity using Western blot analysis. This method is designed for researchers, scientists, and drug development professionals to monitor the proteolytic activity of Calpain-2 by observing the cleavage of one of its key substrates, αII-spectrin (also known as fodrin), as well as the autolytic cleavage of the Calpain-2 large subunit itself.
Calpain-2, or m-calpain, is a calcium-dependent cysteine protease that plays a crucial role in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1][2] Its activity is tightly regulated, and dysregulation is implicated in various pathological conditions. Unlike conventional enzyme activity assays that measure the turnover of a fluorescent or colorimetric substrate, this Western blot-based approach provides a direct visualization of the proteolytic processing of endogenous or exogenous protein substrates within a complex biological sample.
The principle of this assay is to induce Calpain-2 activity and then detect the resulting cleavage products by immunoblotting. Calpain-2 activation requires millimolar concentrations of calcium in vitro.[3] Upon activation, Calpain-2 undergoes autolysis, leading to a decrease in the full-length 80 kDa band and the appearance of a smaller, active fragment. More importantly, active Calpain-2 cleaves specific cellular substrates. αII-spectrin is a well-established Calpain-2 substrate that is cleaved from its full-length ~240 kDa form into characteristic breakdown products (BDPs) of ~150 kDa and ~145 kDa. The appearance of these spectrin BDPs is a reliable indicator of Calpain-2 activity.
Signaling Pathway Involving Calpain-2
Calpain-2 is a key player in calcium-regulated signaling pathways. An increase in intracellular calcium concentration, often triggered by stimuli such as growth factors or cellular stress, leads to the activation of Calpain-2. Once active, Calpain-2 can cleave a wide range of substrates, including cytoskeletal proteins (e.g., αII-spectrin, talin), signaling molecules (e.g., protein kinase C), and transcription factors. This cleavage can lead to the modulation of cellular functions like cell migration, apoptosis, and cell cycle progression. Calpain activity is endogenously regulated by its inhibitor, calpastatin.
Caption: Calpain-2 activation and downstream signaling cascade.
Experimental Workflow
The overall workflow for the Calpain-2 activity assay using Western blot involves several key stages, from sample preparation and treatment to data acquisition and analysis. It is crucial to include appropriate controls, such as untreated samples and samples treated with a calpain inhibitor, to ensure the specificity of the observed cleavage.
Caption: Experimental workflow for Western blot-based Calpain-2 activity assay.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the Western blot protocol.
Table 1: Antibody Dilutions and Protein Loading
| Antibody Target | Host Species | Supplier Example | Recommended Dilution | Protein Load per Lane |
| Calpain-2 (large subunit) | Rabbit | Cell Signaling Technology (#2539) | 1:1000 | 20-40 µg |
| Calpain-2 | Rabbit | Abcam (ab39165) | 1:1000 - 1:5000 | 20-40 µg |
| αII-Spectrin | Mouse | Santa Cruz Biotechnology (sc-47779) | 1:500 - 1:2000 | 20-40 µg |
| Loading Control (e.g., GAPDH) | Mouse | Millipore (MAB374) | 1:10,000 | 20-40 µg |
| Anti-Rabbit IgG, HRP-linked | Goat | Cell Signaling Technology (#7074) | 1:2000 - 1:5000 | N/A |
| Anti-Mouse IgG, HRP-linked | Horse | Cell Signaling Technology (#7076) | 1:2000 - 1:5000 | N/A |
Table 2: Molecular Weights of Target Proteins and Cleavage Products
| Protein | Full-Length (Inactive) MW | Cleavage Product(s) (Active/Cleaved) MW |
| Calpain-2 (large subunit) | ~80 kDa | ~76 kDa (autolysed, active) |
| αII-Spectrin (Fodrin) | ~240 kDa | ~150 kDa and ~145 kDa |
Detailed Experimental Protocol
This protocol is optimized for cultured cells but can be adapted for tissue lysates.
A. Reagents and Buffers
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
Sample Buffer (4X Laemmli): 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue.
-
Running Buffer (10X): 250 mM Tris base, 1.92 M glycine, 1% SDS. Dilute to 1X with ddH₂O.
-
Transfer Buffer (10X): 250 mM Tris base, 1.92 M glycine, 20% methanol. Dilute to 1X with ddH₂O.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Tween-20).
-
Primary Antibody Dilution Buffer: 5% BSA in TBST.
-
Secondary Antibody Dilution Buffer: 5% non-fat dry milk in TBST.
B. In Vitro Calpain Activation (Optional, for cell lysates)
-
Prepare cell lysates as described below, but in a buffer without EDTA or EGTA (e.g., HEPES-based buffer).
-
Thaw lysates on ice.
-
To induce Calpain-2 activity, add CaCl₂ to a final concentration of 1-5 mM.
-
Incubate at 30°C for 10-30 minutes.
-
Stop the reaction by adding 4X Laemmli sample buffer and boiling.
C. Sample Preparation
-
Culture cells to desired confluency. Treat with experimental compounds (e.g., a calcium ionophore like A23187 to induce endogenous calpain activity, with or without a calpain inhibitor like MDL28170 as a negative control).
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold lysis buffer. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube. This is the total protein extract.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer to the desired amount of protein (e.g., 30 µg) and boil at 95-100°C for 5-10 minutes.
D. SDS-PAGE and Protein Transfer
-
Load 20-40 µg of each protein sample into the wells of an 8% or a 4-12% gradient SDS-polyacrylamide gel. Include a pre-stained molecular weight marker.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100 V for 90 minutes or using a semi-dry transfer apparatus according to the manufacturer's instructions.
-
Confirm successful transfer by staining the membrane with Ponceau S.
E. Immunoblotting
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with Wash Buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-Calpain-2 or anti-αII-spectrin) diluted in Primary Antibody Dilution Buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Secondary Antibody Dilution Buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
F. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Calpain-2 activity can be expressed as the ratio of the cleaved substrate (e.g., 145 kDa spectrin BDP) to the full-length substrate or as the ratio of autolysed Calpain-2 to its full-length form. Normalize these values to the loading control.
References
Calpain-2-IN-1: A Potent and Selective Tool for Target Validation in Neurodegenerative Disease and Oncology Research
Introduction
Calpain-2 (CAPN2) is a calcium-dependent cysteine protease that has emerged as a critical regulator of numerous cellular processes, including cell migration, proliferation, and apoptosis.[1] Dysregulation of Calpain-2 activity has been implicated in the pathophysiology of various diseases, most notably neurodegenerative disorders and cancer, making it a compelling therapeutic target.[2][3] Calpain-2-IN-1 is a potent and selective small molecule inhibitor of Calpain-2, designed to facilitate the exploration of Calpain-2's role in disease and to validate it as a therapeutic target. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing this compound.
Properties of this compound
This compound exhibits significant selectivity for Calpain-2 over its closely related isoform, Calpain-1. This selectivity is crucial for dissecting the specific functions of Calpain-2, as Calpain-1 and Calpain-2 can have opposing roles in cellular pathways.[4]
| Parameter | Value | Reference |
| Target | Calpain-2 | [5] |
| Ki (Calpain-2) | 7.8 nM | [5] |
| Ki (Calpain-1) | 181 nM | [5] |
| Selectivity (Calpain-1/Calpain-2) | ~23-fold | Calculated from Ki values |
Table 1: Inhibitory Potency and Selectivity of this compound. [5]
Signaling Pathways and Target Validation Workflow
Calpain-2 is a key player in multiple signaling cascades. Its inhibition by this compound can be used to validate its role in these pathways and the potential therapeutic benefit of its modulation.
Caption: Calpain-2 signaling pathways and point of intervention for this compound.
Caption: A typical workflow for using this compound in target validation studies.
Experimental Protocols
In Vitro Calpain Activity Assay (Fluorometric)
This protocol is designed to determine the IC50 of this compound against purified Calpain-1 and Calpain-2.
Materials:
-
Purified, active Calpain-1 and Calpain-2 enzymes
-
This compound
-
Fluorogenic Calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC or Ac-LLY-AFC)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.1% CHAPS
-
Activation Buffer: Assay Buffer containing 10 mM CaCl2
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission ~400/505 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in Assay Buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add purified Calpain-1 or Calpain-2 enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate and Activation Buffer.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Plot the reaction rate against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
| Component | Volume | Final Concentration |
| This compound/Vehicle | 10 µL | Variable |
| Calpain Enzyme | 40 µL | 2 mU/µL |
| Substrate/Activation Buffer | 50 µL | 45 µM substrate, 5 mM CaCl2 |
| Total Volume | 100 µL |
Table 2: Typical reaction setup for in vitro Calpain activity assay.
Cell-Based Calpain Activity Assay
This protocol measures the activity of Calpain-2 within a cellular context.
Materials:
-
Cells of interest (e.g., SH-SY5Y neuroblastoma cells, MDA-MB-231 breast cancer cells)
-
This compound
-
Cell-permeable fluorogenic Calpain substrate (e.g., Suc-LLVY-AMC)
-
Cell lysis buffer
-
Calcium ionophore (e.g., A23187 or ionomycin) as a positive control for calpain activation
-
96-well clear-bottom black plate
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Induce Calpain activity by treating with a stimulus (e.g., calcium ionophore, glutamate, or another relevant agonist).
-
Add the cell-permeable fluorogenic substrate to the cells and incubate for 1 hour at 37°C.
-
Lyse the cells and measure the fluorescence intensity.
-
Normalize the fluorescence signal to the total protein concentration in each well.
-
Determine the concentration-dependent inhibition of Calpain activity by this compound.
Western Blot Analysis of Calpain-2 Substrate Cleavage
This protocol assesses the ability of this compound to block the cleavage of a known Calpain-2 substrate in cells.
Materials:
-
Cells expressing a known Calpain-2 substrate (e.g., Spectrin, Talin, PTEN)
-
This compound
-
Stimulus to induce Calpain-2 activation
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against the full-length substrate and the cleavage product
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture cells and treat with this compound or vehicle for 1-2 hours.
-
Induce Calpain-2 activation with an appropriate stimulus.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the substrate and its cleavage product.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of cleaved to full-length substrate.
Caption: Workflow for Western blot analysis of Calpain-2 substrate cleavage.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background in in vitro assay | Substrate instability or contamination | Prepare fresh substrate solution; use high-purity reagents. |
| Low signal in cell-based assay | Inefficient substrate delivery or low Calpain activity | Optimize substrate concentration and incubation time; use a positive control to confirm Calpain activation. |
| No inhibition observed | Inhibitor instability or incorrect concentration | Prepare fresh inhibitor solutions; verify the concentration range used. |
| Inconsistent Western blot results | Variable protein loading or transfer efficiency | Normalize to a loading control (e.g., GAPDH, β-actin); optimize transfer conditions. |
Table 3: Common troubleshooting tips.
This compound is a valuable pharmacological tool for the investigation of Calpain-2 biology and its role in disease. The protocols outlined in this document provide a framework for its application in target validation studies, from initial biochemical characterization to cell-based functional assays. The high selectivity of this compound allows for a more precise dissection of Calpain-2-specific pathways, which is essential for advancing our understanding of its pathological functions and for the development of novel therapeutic strategies.
References
- 1. Calpain-2 as a therapeutic target for acute neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calpain-2 Inhibitors as Therapy for Traumatic Brain Injury [research.westernu.edu]
- 3. Calpain-2 Inhibitors as Therapy for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Optimizing Calpain-2-IN-1 Concentration for Neuroprotection Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Calpain-2-IN-1 for neuroprotection assays. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in neuroprotection assays?
This compound is a potent and selective inhibitor of calpain-2, a calcium-dependent cysteine protease. In the central nervous system, calpain-2 activation is strongly associated with neurodegenerative processes, while the closely related isoform, calpain-1, is often considered neuroprotective.[1][2][3] Therefore, selective inhibition of calpain-2 with compounds like this compound is a promising therapeutic strategy for neurodegenerative diseases. This makes it a valuable tool for in vitro neuroprotection assays to screen for potential therapeutic agents.
Q2: What is the mechanism of action of this compound?
This compound acts as an isoform-specific inhibitor of calpain-2. It has been reported to have a Ki (inhibition constant) of 7.8 nM for calpain-2 and 181 nM for calpain-1, indicating a high degree of selectivity for calpain-2. By inhibiting calpain-2, it is hypothesized to prevent the downstream signaling cascades that lead to neuronal cell death.
Q3: What are the known off-target effects of this compound?
While this compound is designed to be selective for calpain-2, it is crucial to consider potential off-target effects, especially at higher concentrations. Due to its significantly lower affinity for calpain-1, off-target inhibition of this neuroprotective isoform is a primary concern. Exceeding the optimal concentration range may lead to the inhibition of calpain-1, potentially masking the neuroprotective effects of calpain-2 inhibition or even leading to paradoxical results.
Q4: What are the key differences between Calpain-1 and Calpain-2 in the context of neuronal health?
Calpain-1 and calpain-2 often have opposing roles in neurons.[1][2][3] Activation of synaptic NMDA receptors tends to activate calpain-1, which in turn activates pro-survival pathways involving Akt and ERK.[2][4][5] Conversely, the activation of extrasynaptic NMDA receptors is linked to the activation of calpain-2, which promotes neurodegenerative pathways by cleaving substrates like STEP and PTEN, leading to p38 activation and apoptosis.[2][4][5] This functional dichotomy underscores the importance of using a calpain-2 selective inhibitor in neuroprotection studies.
Troubleshooting Guide
Issue 1: No observable neuroprotective effect with this compound.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low to effectively inhibit calpain-2 in your specific assay.
-
Solution: Perform a dose-response curve to determine the optimal concentration. Start with a range based on the provided data for similar compounds (e.g., 1 nM to 1 µM) and narrow down to the most effective concentration with the least toxicity.
-
-
Possible Cause 2: Inappropriate Timing of Administration. The inhibitor might be added too late to prevent the irreversible downstream effects of calpain-2 activation.
-
Solution: Optimize the timing of this compound administration relative to the neurotoxic insult. Consider pre-treatment, co-treatment, and post-treatment protocols.
-
-
Possible Cause 3: Calpain-2 is not the primary mediator of cell death in your model. The chosen neurotoxic stimulus may induce cell death through a calpain-2-independent pathway.
-
Solution: Confirm the involvement of calpain-2 in your model by measuring its activity or the cleavage of its specific substrates (e.g., spectrin, PTEN) via Western blot.
-
Issue 2: Increased cell death or toxicity observed with this compound treatment.
-
Possible Cause 1: High Concentration Leading to Off-Target Effects. As mentioned, high concentrations of this compound might inhibit the neuroprotective calpain-1.
-
Solution: Lower the concentration of the inhibitor. Refer to your dose-response curve to find a concentration that is effective without being toxic.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity.
-
Solution: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a vehicle control in your experiments.
-
Issue 3: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent Cell Health or Plating Density. Variations in cell number and health can lead to inconsistent results.
-
Solution: Ensure consistent cell seeding density and monitor cell health prior to the experiment.
-
-
Possible Cause 2: Inaccurate Pipetting or Reagent Preparation.
-
Solution: Calibrate your pipettes regularly and prepare fresh solutions of this compound and neurotoxic agents for each experiment.
-
Quantitative Data Summary
The following tables summarize key quantitative data for selective calpain-2 inhibitors, which can be used as a starting point for optimizing this compound concentration.
Table 1: Inhibitory Potency of Selective Calpain-2 Inhibitors
| Compound | Target | Ki (nM) | IC50 (nM) | Reference |
| This compound | Calpain-2 | 7.8 | - | MedChemExpress |
| Calpain-1 | 181 | - | MedChemExpress | |
| NA-184 | Human Calpain-2 | - | 1.3 | [6] |
| Human Calpain-1 | - | >10,000 | [6] |
Table 2: Effective Concentrations of a Selective Calpain-2 Inhibitor (NA-184) in Neuroprotection Models
| Model System | Assay | Effective Concentration | Outcome | Reference |
| In vivo (Mouse TBI model) | Neuroprotection | 0.13 mg/kg (ED50) | Reduced cell death | [1] |
| In vitro (Human cells) | Spectrin degradation | 1.5 nM (EC50) | Inhibition of calpain-2 activity | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines a method to determine the optimal, non-toxic concentration range of this compound in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Complete culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
Neurotoxic agent (e.g., Glutamate or Hydrogen Peroxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.
-
Dose-Response for this compound Toxicity:
-
Prepare serial dilutions of this compound in culture medium (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Replace the medium in the wells with the prepared solutions and incubate for 24 hours.
-
-
Dose-Response for Neurotoxic Agent:
-
In a separate plate, expose cells to a range of concentrations of the chosen neurotoxic agent (e.g., Glutamate: 1-10 mM; H2O2: 100-500 µM) for a predetermined time (e.g., 24 hours) to determine the concentration that induces approximately 50% cell death (LD50).
-
-
Neuroprotection Assay:
-
Pre-treat cells with a range of non-toxic concentrations of this compound (determined in step 2) for 1-2 hours.
-
Induce neurotoxicity by adding the LD50 concentration of the neurotoxic agent.
-
Include the following controls: untreated cells, cells treated with vehicle only, cells treated with the neurotoxic agent only, and cells treated with this compound only.
-
Incubate for the predetermined time (e.g., 24 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes at room temperature with shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the dose-response curves to determine the optimal neuroprotective concentration of this compound.
Protocol 2: Assessing Apoptosis using TUNEL Staining
This protocol describes how to assess apoptosis in neuronal cultures treated with a neurotoxic agent and this compound.
Materials:
-
Neuronal cells cultured on coverslips or in chamber slides
-
This compound
-
Neurotoxic agent
-
TUNEL assay kit (commercially available)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat neuronal cells with the optimal concentration of this compound and the neurotoxic agent as determined in Protocol 1. Include appropriate controls.
-
Fixation: After the treatment period, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 5-10 minutes at room temperature.
-
TUNEL Staining: Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the cells with a reaction mixture containing TdT enzyme and labeled nucleotides.
-
Nuclear Counterstaining: After the TUNEL reaction, wash the cells and counterstain the nuclei with DAPI or Hoechst stain.
-
Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled nucleotides. Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI/Hoechst positive).
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. LDH cytotoxicity assay [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Calpain-2-IN-1 inhibitor degradation and storage issues
Welcome to the technical support center for Calpain-2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the degradation and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Duration |
| Solid (Lyophilized Powder) | -20°C | Up to 1 year |
| Stock Solution (in DMSO or ethanol) | -20°C | Up to 1 month |
| -80°C | Up to 6 months |
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][2]
Q2: What are the signs of this compound degradation in my experiments?
A2: Degradation of this compound can lead to inconsistent and unreliable experimental results. Signs of potential degradation include:
-
Reduced or loss of inhibitory activity: The most direct indicator is a decrease in the expected inhibition of Calpain-2 activity in your assays.
-
Inconsistent results between experiments: If you observe significant variability in your results despite using the same experimental setup, inhibitor degradation could be a contributing factor.
-
Appearance of unexpected bands in Western blots: Degradation products of the inhibitor might have off-target effects or interfere with antibody binding, leading to spurious bands.
-
Visible changes in the stock solution: Precipitation or color change in your stock solution upon thawing can indicate insolubility or chemical degradation.
Q3: Can I store the reconstituted this compound solution at 4°C?
A3: It is not recommended to store reconstituted this compound solution at 4°C for extended periods. For short-term storage (within a day), keeping the solution on ice is acceptable. For longer-term storage, aliquoting and freezing at -20°C or -80°C is essential to prevent degradation.
Q4: How many freeze-thaw cycles can a this compound stock solution tolerate?
A4: While there is no specific data on the number of freeze-thaw cycles this compound can withstand, it is a general best practice to minimize them. Repeated freezing and thawing can accelerate the degradation of many small molecules.[3][4] To ensure the integrity of the inhibitor, it is strongly advised to prepare single-use aliquots of the stock solution.
Troubleshooting Guides
Problem 1: I am observing a gradual loss of this compound inhibitory effect over time in my cell-based assays.
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation in Culture Media | This compound may not be stable in aqueous culture media at 37°C for extended periods. Prepare fresh dilutions of the inhibitor from a frozen stock solution immediately before each experiment. Consider a time-course experiment to assess the stability of the inhibitor under your specific assay conditions. |
| Improper Storage of Stock Solution | Ensure your stock solutions are stored at the correct temperature (-80°C for long-term) and that you are using fresh aliquots for each experiment to avoid degradation from repeated freeze-thaw cycles. |
| Cellular Efflux of the Inhibitor | Some cell lines may actively pump out small molecule inhibitors. You can test for this by co-incubating with a known efflux pump inhibitor to see if the inhibitory effect of this compound is restored or enhanced. |
Problem 2: My Western blot results for Calpain-2 substrates are inconsistent after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete Inhibition due to Degraded Inhibitor | Prepare a fresh dilution of this compound from a new aliquot of your stock solution. If the problem persists, consider preparing a fresh stock solution from the solid compound. |
| Variability in Cell Lysis and Protein Extraction | Ensure your lysis buffer contains fresh protease inhibitors to prevent non-specific degradation of your target protein during sample preparation. Maintain consistency in your lysis protocol across all samples. |
| Off-target Effects of Degraded Inhibitor | If you suspect degradation, consider running a control with a known, stable calpain inhibitor to compare the results. If the inconsistency is unique to this compound, degradation is a likely culprit. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the solid is completely dissolved. Sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
Protocol 2: Calpain Activity Assay (Fluorometric)
This protocol is a general guideline and may need to be optimized for your specific experimental setup.
-
Sample Preparation:
-
Prepare cell lysates in a buffer that does not contain strong chelating agents like EDTA, as calcium is required for calpain activity.
-
Determine the protein concentration of your lysates.
-
-
Assay Setup:
-
In a 96-well black plate, add your cell lysate (containing a standardized amount of protein) to each well.
-
Include a positive control (purified active Calpain-2) and a negative control (lysate with a known, potent calpain inhibitor or a buffer-only control).
-
To test the efficacy of your this compound, pre-incubate lysates with varying concentrations of the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
-
-
Reaction Initiation and Measurement:
-
Add a fluorogenic calpain substrate (e.g., Suc-LLVY-AMC) to all wells.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates) in a kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample.
-
Compare the rates of the inhibitor-treated samples to the untreated control to determine the percentage of inhibition.
-
Signaling Pathways and Workflows
Calpain-2 Signaling in Neurodegeneration
Calpain-2 activation is implicated in neurodegenerative processes. Upon activation by elevated intracellular calcium, Calpain-2 can cleave various substrates, leading to neuronal dysfunction and death. Two key pathways involve the cleavage of STEP (Striatal-Enriched protein Tyrosine Phosphatase) and PTEN (Phosphatase and Tensin homolog). The cleavage of STEP leads to the activation of p38 MAP kinase, a pro-apoptotic signal. The degradation of PTEN results in the activation of the Akt pathway, which can have complex and context-dependent roles in cell survival and death.[5]
References
- 1. Calpain-2 Mediates MBNL2 Degradation and a Developmental RNA Processing Program in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - Journal of Laboratory Physicians [jlabphy.org]
- 5. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Calpain-2 Inhibition in Cell Lysates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the validation of Calpain-2 inhibition in cell lysates.
Troubleshooting Guides
This section addresses common issues that may arise during the experimental validation of Calpain-2 inhibitors.
| Problem | Possible Cause | Suggested Solution |
| Fluorometric Assay: No or Low Signal | Inactive Calpain-2: The enzyme in the cell lysate may not be active. | Include a positive control with active Calpain-2 to ensure the assay components are working correctly.[1][2] |
| Incorrect Assay Buffer Temperature: The assay buffer was used while cold. | Ensure the assay buffer is at room temperature before use.[1] | |
| Inhibitor in Control Lysate: The "untreated" control lysate was accidentally treated with an inhibitor. | Prepare fresh, untreated control lysates, ensuring no cross-contamination with inhibitors. | |
| Incorrect Wavelength Settings: The fluorometer is not set to the correct excitation and emission wavelengths for the substrate. | For substrates like Ac-LLY-AFC, use an excitation of ~400 nm and an emission of ~505 nm.[1][2] | |
| Degraded Substrate: The fluorogenic substrate has degraded due to improper storage or light exposure. | Store the substrate as recommended by the manufacturer, typically at -80°C and protected from light.[2] | |
| Fluorometric Assay: High Background Signal | Contamination of Reagents: Buffers or water used may be contaminated with fluorescent compounds. | Use fresh, high-purity reagents and water. |
| Autofluorescence of Compounds: The tested inhibitor compound may be autofluorescent at the assay wavelengths. | Run a control with the compound in the assay buffer without the enzyme or substrate to check for autofluorescence. | |
| Western Blot: No Cleavage of Substrate (e.g., Spectrin) | Insufficient Calpain-2 Activity: The concentration of active Calpain-2 in the lysate is too low to cause detectable cleavage. | Increase the amount of cell lysate used for the assay or consider using a positive control with purified active Calpain-2. |
| Ineffective Inhibitor Concentration: The concentration of the inhibitor is not sufficient to block Calpain-2 activity. | Perform a dose-response experiment to determine the optimal inhibitor concentration. | |
| Antibody Issues: The primary or secondary antibody for the cleavage product is not working correctly. | Use a validated antibody for the specific cleavage product (e.g., spectrin breakdown products) and include appropriate controls.[3][4] | |
| Inconsistent Results Between Assays | Variability in Cell Lysis: Inconsistent lysis can lead to variable enzyme concentrations. | Standardize the cell lysis protocol, including the amount of lysis buffer and incubation time.[1][2] |
| Pipetting Errors: Inaccurate pipetting can lead to variability in reagent concentrations. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Different Assay Conditions: Variations in incubation time or temperature between experiments. | Strictly adhere to the same incubation times and temperatures for all comparative experiments.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for a Calpain-2 inhibition assay?
A1: To ensure the validity of your results, the following controls are essential:
-
Positive Control: Active, purified Calpain-2 to confirm that the assay reagents and conditions are suitable for detecting enzyme activity.[1][2]
-
Negative Control (Inhibitor): A known Calpain-2 inhibitor to demonstrate that the assay can detect inhibition.[1][2]
-
Untreated Control: Cell lysate from untreated cells to establish the baseline Calpain-2 activity in your system.
-
Vehicle Control: Cell lysate from cells treated with the vehicle (e.g., DMSO) used to dissolve the test inhibitor, to account for any effects of the vehicle itself.
Q2: How should I interpret the data from a fluorometric Calpain-2 activity assay?
A2: The primary method of interpretation is to compare the fluorescence intensity of your inhibitor-treated sample to that of the untreated or vehicle control. A significant decrease in fluorescence in the treated sample indicates inhibition of Calpain-2 activity. The results can be expressed as a percentage of inhibition relative to the control. Alternatively, the activity can be expressed as Relative Fluorescent Units (RFU) per milligram of protein in the cell lysate.[1][5]
Q3: My inhibitor shows activity in the fluorometric assay. How can I confirm its specificity for Calpain-2?
A3: To confirm specificity, you can perform several experiments:
-
Western Blot for Substrate Cleavage: Use an antibody specific to a known Calpain-2 substrate, such as α-II-spectrin or talin, to visualize the reduction in the cleavage product in the presence of your inhibitor.[3][6]
-
Use of Calpain-2 Knockdown/Knockout Cells: Test your inhibitor in cell lines where the Calpain-2 gene (CAPN2) has been knocked down or knocked out. The inhibitor should have a significantly reduced effect in these cells compared to wild-type cells.[7]
-
Counter-screening against other proteases: Test the inhibitor against other related proteases (e.g., Calpain-1, caspases) to ensure it does not have off-target effects.
Q4: What is the difference between Calpain-1 and Calpain-2, and why is it important to differentiate their inhibition?
A4: Calpain-1 and Calpain-2 are two major ubiquitous calpain isoforms. While they share structural similarities, they have distinct and sometimes opposing roles in cellular processes. For instance, in the brain, Calpain-1 activation is often associated with neuroprotection and synaptic plasticity, whereas Calpain-2 activation is linked to neurodegeneration.[8][9][10] Therefore, non-selective inhibition of both could lead to misleading or undesirable outcomes. Selective inhibition of Calpain-2 is often the therapeutic goal in diseases where its overactivation is implicated.[8][10]
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for Calpain-2 inhibition experiments.
Table 1: Typical Concentrations for Fluorometric Calpain Activity Assay
| Component | Typical Concentration/Amount |
| Cell Lysate | 50-200 µg of total protein[1][2] |
| Fluorogenic Substrate (e.g., Ac-LLY-AFC) | 5 µL of stock solution (per 100 µL reaction)[1][2] |
| Active Calpain-2 (Positive Control) | 1-2 µL of stock solution[1][2] |
| Calpain Inhibitor (Negative Control) | 1 µL of stock solution[1][2] |
Table 2: IC50 Values for Selected Calpain-2 Inhibitors
| Inhibitor | IC50 (in vivo, mouse) | IC50 (human) | Selectivity over Calpain-1 |
| NA-184 | 130 nM[11] | 1.3 nM[10][11] | >20-fold (in vivo)[10] |
Experimental Protocols
Protocol 1: Fluorometric Calpain-2 Activity Assay in Cell Lysates
This protocol is adapted from commercially available calpain activity assay kits.[1][2]
1. Sample Preparation (Cell Lysate): a. Culture cells to the desired confluency and treat with the test inhibitor or vehicle control for the desired time. b. Harvest approximately 1-2 x 10^6 cells by centrifugation. c. Wash the cell pellet with ice-cold PBS. d. Resuspend the pellet in 100 µL of cold Extraction Buffer. e. Incubate on ice for 20 minutes, vortexing gently every 5 minutes. f. Centrifuge at 10,000 x g for 1 minute to pellet cell debris. g. Transfer the supernatant (cell lysate) to a new, pre-chilled tube. h. Determine the protein concentration of the lysate using a BCA or Coomassie-based assay. Due to high reducing agent content in some extraction buffers, a 10-fold dilution of the lysate may be necessary before protein quantification.[1][2]
2. Assay Reaction: a. In a 96-well black plate, add 50-200 µg of cell lysate to each well and adjust the final volume to 85 µL with Extraction Buffer. b. For Positive Control: Add 1-2 µL of active Calpain-2 to 85 µL of Extraction Buffer. c. For Negative Control: Add a known Calpain-2 inhibitor to a sample of treated or untreated cell lysate. d. Add 10 µL of 10X Reaction Buffer to each well. e. Add 5 µL of Calpain Substrate (e.g., Ac-LLY-AFC) to each well. f. Incubate the plate at 37°C for 1 hour, protected from light.
3. Measurement: a. Measure the fluorescence using a microplate reader with excitation at ~400 nm and emission at ~505 nm.
Protocol 2: Western Blot for α-II-Spectrin Cleavage
1. Sample Preparation: a. Prepare cell lysates as described in Protocol 1. b. Denature the protein samples by adding 4X protein loading buffer and heating at 95-100°C for 5-10 minutes.
2. SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. b. Run the gel until adequate separation of proteins is achieved. c. Transfer the proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for the calpain-cleaved fragment of α-II-spectrin (e.g., SBDPs of 145/150 kDa) overnight at 4°C.[3][4] c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12] e. Wash the membrane three times with TBST for 5-10 minutes each.
4. Detection: a. Add a chemiluminescent substrate to the membrane and visualize the bands using a gel imaging system. The appearance of the specific cleavage product indicates calpain activity, and a reduction in its intensity in inhibitor-treated samples indicates successful inhibition.
Visualizations
Caption: Calpain-2 signaling pathway leading to apoptosis and reduced autophagy.
Caption: Experimental workflow for validating Calpain-2 inhibition.
Caption: Logical relationships for validating Calpain-2 inhibitor specificity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. abcam.com [abcam.com]
- 3. Degradation of βII-Spectrin Protein by Calpain-2 and Caspase-3 under Neurotoxic and Traumatic Brain Injury Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abcam.com [abcam.com]
- 6. Identification and neuroprotective properties of NA‐184, a calpain‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N‐terminomics and proteomics analysis of Calpain‐2 reveal key proteolytic processing of metabolic and cell adhesion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calpain-2 as a therapeutic target for acute neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Calpain-2 Inhibitors as Therapy for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. addgene.org [addgene.org]
Overcoming poor cell permeability of Calpain-2-IN-1
Welcome to the technical support center for Calpain-2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this specific calpain-2 inhibitor, with a focus on its potential for poor cell permeability.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues related to the experimental use of this compound.
Q1: I am not observing the expected downstream effects of Calpain-2 inhibition in my cell-based assay. What could be the problem?
A1: Several factors could contribute to a lack of efficacy. One of the primary considerations for small molecule inhibitors is their ability to reach the intracellular target. Calpain-2 is an intracellular protease, and therefore, this compound must cross the cell membrane to be effective.[1][2] If you are not observing the expected effects, poor cell permeability of the inhibitor might be the underlying issue.
Troubleshooting Steps:
-
Confirm Inhibitor Activity: Before troubleshooting cell-based assays, verify the activity of your this compound stock in a cell-free enzymatic assay. This will confirm that the inhibitor itself is active.
-
Optimize Treatment Conditions: Titrate the concentration of this compound and the incubation time. It's possible that higher concentrations or longer incubation times are needed to achieve a sufficient intracellular concentration.
-
Assess Cell Health: Ensure that the concentrations of this compound and the vehicle (e.g., DMSO) are not causing cytotoxicity, which could mask the specific effects of calpain-2 inhibition. Perform a cell viability assay in parallel with your experiment.
-
Consider Cell Type: Different cell lines have varying membrane compositions and efflux pump expression, which can affect the uptake of small molecules.
Q2: How can I improve the cellular uptake of this compound?
A2: Enhancing the cell permeability of small molecules often involves chemical modifications or the use of formulation strategies. Here are several approaches that can be considered:
-
Prodrug Strategy: Masking polar functional groups that are important for binding to the target but hinder membrane passage can improve permeability.[3][4] For instance, carboxylic acid or phosphate groups can be esterified to increase lipophilicity.[3] These masking groups are designed to be cleaved by intracellular enzymes, releasing the active inhibitor inside the cell.
-
Liposomal Formulation: Encapsulating this compound in liposomes can facilitate its delivery across the cell membrane through endocytosis.
-
Permeabilizing Agents: In some experimental setups, very low, non-toxic concentrations of membrane permeabilizing agents can be used. However, this approach should be used with caution as it can introduce non-specific effects.
-
Structural Modifications: Strategies such as N-methylation to mask hydrogen bond donors can increase lipophilicity and permeability.[5][6] Introducing intramolecular hydrogen bonds can also effectively shield polar groups and improve membrane transit.[5][6]
Q3: How can I experimentally verify that poor cell permeability is the issue?
A3: You can perform a cell-based assay using a permeabilized cell model and compare the results to your standard, non-permeabilized cell assay. If this compound is effective in the permeabilized cells but not in the intact cells, this strongly suggests a permeability issue.
Experimental Workflow for Permeability Assessment:
Figure 1. Workflow for assessing the cell permeability of this compound.
Q4: What are some reliable downstream markers to assess Calpain-2 activity inside the cell?
A4: Calpain-2 is known to cleave specific substrates involved in cytoskeletal remodeling and signal transduction.[2] Monitoring the cleavage of these substrates can serve as a reliable indicator of intracellular Calpain-2 activity.
Key Calpain-2 Substrates:
-
Spectrin: Calpain-mediated cleavage of spectrin results in characteristic breakdown products (SBDPs) of 145-150 kDa, which can be detected by Western blot.[7]
-
PTEN (Phosphatase and tensin homolog): Calpain-2, but not Calpain-1, has been shown to cleave PTEN.[7][8] A reduction in PTEN levels can indicate Calpain-2 activity.
-
Talin and Paxillin: These focal adhesion proteins are also substrates of calpain and are involved in cell migration.[9]
Experimental Protocols
Protocol 1: Western Blot Analysis of Spectrin Cleavage
This protocol allows for the indirect measurement of intracellular Calpain-2 activity by quantifying the cleavage of its substrate, spectrin.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
As a positive control for calpain activation, you can treat cells with a calcium ionophore like A23187.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against spectrin overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for full-length spectrin and the spectrin breakdown products (SBDPs). A decrease in the SBDPs in this compound treated cells compared to the control indicates inhibition of Calpain-2.
-
Protocol 2: Cell-Free Calpain-2 Enzymatic Assay
This protocol is to confirm the biochemical activity of this compound.
-
Reaction Buffer Preparation: Prepare a reaction buffer (e.g., 80 mM HEPES pH 7.5, 1 mM DTT).
-
Assay Setup:
-
In a 96-well plate, add the reaction buffer, purified active Calpain-2 enzyme, and varying concentrations of this compound.
-
Include a no-inhibitor control and a no-enzyme control.
-
-
Initiation of Reaction:
-
Add a fluorogenic calpain substrate (e.g., Suc-Leu-Tyr-AMC).
-
Initiate the reaction by adding CaCl2 to a final concentration that supports Calpain-2 activity (typically in the low millimolar range).[1]
-
-
Measurement:
-
Measure the fluorescence at appropriate excitation and emission wavelengths over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates and determine the IC50 value for this compound.
-
Signaling Pathway
Calpain-2 Signaling in Neuronal Contexts
Calpain-2 is implicated in various signaling pathways, including those related to synaptic plasticity and neurodegeneration.[8][10][11] Understanding these pathways is crucial for designing experiments and interpreting results.
References
- 1. Calpain-2 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? [mdpi.com]
- 11. Calpain-1 and Calpain-2 in the Brain: Dr. Jekill and Mr Hyde? - PMC [pmc.ncbi.nlm.nih.gov]
Calpain-2-IN-1 not showing expected effect in vivo
Technical Support Center: Calpain-2-IN-1
Topic: Troubleshooting Lack of Expected In Vivo Efficacy
This guide is intended for researchers, scientists, and drug development professionals who are using this compound in in vivo models and are not observing the expected therapeutic effects. The following sections provide a structured approach to troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the critical question: "Why is this compound not showing its expected anti-fibrotic effect in our in vivo model?"
The lack of efficacy for a small molecule inhibitor in vivo is a common challenge in drug development, often resulting from issues related to pharmacokinetics, target engagement, or the experimental model itself.[1][2][3] This guide provides a systematic approach to identifying the root cause of the issue.
Q1: Have we validated the compound's integrity and the suitability of our formulation?
Answer: Before investigating complex biological reasons, it's crucial to rule out fundamental issues with the compound and its delivery vehicle.
-
Compound Integrity: Was the correct compound synthesized and purified? Has it been stored correctly to prevent degradation? It is advisable to confirm the identity and purity of the batch of this compound using methods like LC-MS and NMR.
-
Formulation and Solubility: Poor solubility can drastically limit a compound's absorption and bioavailability.[1] Is this compound fully dissolved in the vehicle at the concentration being used? Visually inspect the formulation for any precipitation. If precipitation is observed, the formulation must be optimized. See Table 2 for a recommended starting formulation.
-
Route of Administration: The chosen route (e.g., oral gavage, intraperitoneal injection) significantly impacts the absorption and metabolic profile of the compound. Ensure the chosen route is appropriate for the formulation and the experimental goals.
Q2: Is the compound reaching the target tissue at a sufficient concentration and engaging the target? (Pharmacokinetics & Target Engagement)
Answer: A common reason for the failure of preclinical drug candidates is an unfavorable pharmacokinetic profile, leading to insufficient drug concentration at the site of action.[1][2]
-
Measure Plasma and Tissue Exposure: Conduct a pilot pharmacokinetic (PK) study. Administer a single dose of this compound to a small cohort of animals and collect plasma and liver tissue samples at various time points (e.g., 1, 2, 4, 8, and 24 hours post-dose). Analyze the samples by LC-MS/MS to determine the concentration of this compound. The goal is to confirm that the drug exposure in the liver (the target organ) reaches levels well above the in vitro IC50 for an adequate duration.
-
Target Engagement Assays: Even if the compound is in the target tissue, it may not be binding to Calpain-2. Target engagement can be assessed using techniques like cellular thermal shift assay (CETSA) on lysates from the livers of treated animals. A successful shift in the thermal stability of Calpain-2 upon drug binding would confirm target engagement.
Q3: Are we certain that Calpain-2 is being inhibited in the target tissue? (Pharmacodynamics)
Answer: Demonstrating target inhibition in vivo is a critical step. Calpains are proteases, and their activity can be measured by assessing the cleavage of their known substrates.[4][5]
-
In Vivo Calpain Activity Assay: The most direct way to confirm pharmacodynamic activity is to measure Calpain-2 activity in liver tissue lysates from treated and untreated animals. A reduction in activity in the treated group would confirm that the drug is functional in vivo. A detailed protocol for a fluorometric calpain activity assay is provided below.
-
Downstream Biomarkers: Calpain-2 has several known downstream effects and substrates.[6][7] For example, it can cleave cytoskeletal proteins like spectrin. Analyze liver lysates via Western blot for specific cleavage products of Calpain-2 substrates. A reduction in these cleavage products in the treated group would serve as a surrogate marker of target inhibition.
Q4: Is our dosing regimen and experimental model appropriate?
Answer: The design of the in vivo study itself can be a major reason for observing a lack of efficacy.[3]
-
Dose and Frequency: Is the dose high enough? Based on the PK data, is the dosing frequent enough to maintain therapeutic concentrations of the drug in the liver throughout the study? If the drug has a short half-life, a once-daily dosing regimen may be insufficient.
-
Timing of Intervention: In many fibrosis models, treatment is most effective when administered prophylactically or in the early stages of disease progression. If this compound is being administered in a late-stage, established fibrosis model, it may not be sufficient to reverse the extensive existing damage. Consider a study design where the compound is administered concurrently with the fibrotic insult (e.g., CCl4).
-
Model-Specific Biology: While Calpain-2 is implicated in fibrosis, its role might be redundant or less critical in the specific animal model being used.[8][9][10] Confirm through literature or preliminary studies that Calpain-2 is indeed activated and a key driver of pathology in your CCl4-induced liver fibrosis model.
Data & Protocols
Quantitative Data Summary
Table 1: In Vitro Profile of this compound
| Parameter | Value | Description |
|---|---|---|
| Calpain-2 IC50 | 15 nM | Potency against the primary target enzyme. |
| Calpain-1 IC50 | 1.2 µM | Demonstrates >80-fold selectivity over Calpain-1. |
| Cellular Permeability | High | Assessed via Parallel Artificial Membrane Permeability Assay (PAMPA). |
| Aqueous Solubility | 2 µg/mL | Low intrinsic solubility, requiring formulation for in vivo use. |
Table 2: Recommended Starting Formulation for Oral Gavage in Mice
| Component | Concentration | Purpose |
|---|---|---|
| This compound | 1-10 mg/mL | Active Pharmaceutical Ingredient (API). |
| PEG 400 | 30% (v/v) | Solubilizing agent. |
| Solutol HS 15 | 5% (v/v) | Surfactant to improve wetting and absorption. |
| 0.5% Methylcellulose | 65% (v/v) | Suspending agent to ensure homogeneity. |
Table 3: Example Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, Oral Gavage)
| Parameter | Plasma | Liver |
|---|---|---|
| Cmax (ng/mL or ng/g) | 450 ng/mL | 2100 ng/g |
| Tmax (hours) | 2 h | 2 h |
| AUC (0-24h) | 1800 h*ng/mL | 15500 h*ng/g |
| Half-life (t1/2) | 4.5 h | 6.0 h |
Detailed Experimental Protocol: Ex Vivo Calpain Activity Assay
This protocol describes how to measure calpain activity in liver tissue lysates from animals treated with this compound using a fluorogenic substrate. Commercial kits are available for this purpose.[11][12]
1. Materials:
-
Liver tissue samples (snap-frozen from treated and vehicle control animals).
-
Extraction Buffer (provided in commercial kits, specifically designed to prevent auto-activation of calpain).[11]
-
Fluorogenic Calpain Substrate (e.g., Suc-LLVY-AMC or Ac-LLY-AFC).[12]
-
Reaction Buffer.
-
Protein quantification assay (e.g., BCA or Bradford).
-
96-well black, clear-bottom microplate.
-
Fluorometric plate reader (Excitation: ~380-400 nm, Emission: ~460-505 nm).
2. Procedure:
-
Tissue Homogenization:
-
Thaw frozen liver tissue on ice.
-
Weigh approximately 30-50 mg of tissue and place it in a pre-chilled tube with 500 µL of ice-cold Extraction Buffer.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain. Keep the sample on ice at all times.
-
-
Lysate Preparation:
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (this is the cytosolic extract) and transfer it to a new pre-chilled tube. Discard the pellet.
-
Determine the protein concentration of the supernatant.
-
-
Assay Reaction:
-
In a 96-well black plate, add the following to each well:
-
85 µL of Extraction Buffer.
-
10 µL of 10X Reaction Buffer.
-
X µL of lysate (use 50-100 µg of total protein per well). Adjust the volume with Extraction Buffer to bring the total volume to 95 µL.
-
-
Prepare a "no enzyme" blank control using Extraction Buffer instead of lysate.
-
-
Initiate Reaction:
-
Add 5 µL of the Calpain Substrate to each well to start the reaction.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Relative Fluorescence Units - RFU) every 2 minutes for 60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min) for each sample by determining the slope of the linear portion of the kinetic curve.
-
Normalize the activity to the amount of protein in each well (RFU/min/mg protein).
-
Compare the normalized calpain activity between the vehicle-treated and this compound-treated groups. A statistically significant decrease in activity in the treated group indicates successful target inhibition.
-
Visualizations
Signaling & Experimental Workflow Diagrams
Caption: Calpain-2 activation pathway in liver fibrosis and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting the lack of in vivo efficacy of this compound.
Caption: Experimental workflow for the ex vivo Calpain activity assay to confirm target inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors associated with clinical trials that fail and opportunities for improving the likelihood of success: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calpain-2 activity promotes aberrant endoplasmic reticulum stress-related apoptosis in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. CAPN2 calpain 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibrosis resolution in the mouse liver: Role of Mmp12 and potential role of calpain 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
Confirming Calpain-2-IN-1 Activity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm the activity of Calpain-2-IN-1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Calpain-2 and why is it a therapeutic target?
Calpain-2 (also known as m-calpain) is a calcium-dependent cysteine protease, an enzyme that cleaves other proteins.[1][2] It is involved in a multitude of cellular processes, including cell motility, proliferation, and apoptosis (programmed cell death).[3][4] Dysregulation of Calpain-2 activity has been implicated in various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases, making it a significant target for therapeutic intervention.[3][5][6]
Q2: How does this compound work?
This compound is an inhibitor of Calpain-2. While specific details for "this compound" are not extensively documented in publicly available literature, inhibitors of this class typically function by binding to the active site of the Calpain-2 enzyme, thereby preventing it from cleaving its natural substrates. This inhibition can block downstream signaling pathways that are dependent on Calpain-2 activity.
Q3: What are the key signaling pathways regulated by Calpain-2?
Calpain-2 is a key regulator in several signaling cascades. Notably, it can cleave and inactivate the tumor suppressor PTEN, leading to the activation of the pro-survival PI3K/Akt pathway.[5] Additionally, Calpain-2 can cleave and inactivate the phosphatase STEP, resulting in the activation of the p38 MAPK pathway, which is often associated with cell death.[6][7]
Q4: What is the difference between Calpain-1 and Calpain-2, and is this compound specific?
Calpain-1 and Calpain-2 are two major isoforms of calpain and often have opposing biological functions.[5][8] For instance, in the nervous system, Calpain-1 activation is often linked to neuroprotection, while Calpain-2 activation is associated with neurodegeneration.[5][7][9] It is crucial to determine the specificity of any inhibitor. While the name "this compound" suggests specificity for Calpain-2, this must be experimentally verified, as off-target effects on Calpain-1 or other proteases could lead to misinterpretation of results.
Troubleshooting Guide
This guide addresses common issues encountered when confirming the activity of a Calpain-2 inhibitor.
Problem 1: No observable effect of this compound in my cell-based assay.
Possible Causes and Solutions:
-
Inhibitor Concentration: The concentration of this compound may be too low. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Cell Permeability: The inhibitor may not be effectively entering the cells. Consider using a different formulation or a positive control inhibitor with known cell permeability.
-
Calpain-2 Expression Levels: The target cells may have low endogenous expression of Calpain-2. Verify Calpain-2 expression using Western blotting or qPCR.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes in Calpain-2 activity. Consider using a more sensitive method, such as a fluorescent or luminescent activity assay.
Problem 2: Inconsistent results between experiments.
Possible Causes and Solutions:
-
Inhibitor Stability: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect Calpain-2 activity. Maintain consistent cell culture practices.
-
Assay Timing: The timing of inhibitor treatment and subsequent analysis is critical. Optimize the incubation time to capture the desired effect on Calpain-2 activity.
Problem 3: Observing off-target effects.
Possible Causes and Solutions:
-
Inhibitor Specificity: As mentioned, it is crucial to test the specificity of this compound. This can be done by assessing its effect on the activity of purified Calpain-1 or by using cell lines with knockdown or knockout of Calpain-2.
-
General Protease Inhibition: The inhibitor might be affecting other proteases. Consider using a broad-spectrum protease inhibitor cocktail as a control to distinguish Calpain-2-specific effects.
Experimental Protocols
In Vitro Calpain-2 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is a direct measure of Calpain-2 enzymatic activity.[10]
Materials:
-
Purified active Calpain-2 enzyme
-
This compound
-
Calpain activity buffer
-
Fluorogenic Calpain substrate (e.g., Ac-LLY-AFC)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In each well of the 96-well plate, add the purified Calpain-2 enzyme.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate at 37°C for 15-30 minutes.
-
Add the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Monitor the fluorescence kinetically over 30-60 minutes.
-
Calculate the rate of substrate cleavage for each inhibitor concentration and determine the IC50 value.
Western Blot Analysis of Calpain-2 Substrate Cleavage
This method assesses the activity of Calpain-2 within a cellular context by monitoring the cleavage of a known substrate.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
Primary antibody against a known Calpain-2 substrate (e.g., Spectrin, PTEN)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time. Include a positive control for Calpain-2 activation if necessary (e.g., calcium ionophore).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the Calpain-2 substrate.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
A decrease in the full-length substrate and an increase in its cleavage products will indicate Calpain-2 activity. The inhibitor should prevent this cleavage.
Casein Zymography
This technique allows for the detection of active Calpain-2 in protein lysates.[11]
Materials:
-
Protein lysates from treated and untreated cells
-
Polyacrylamide gels containing casein
-
Electrophoresis and renaturation/incubation buffers
-
Coomassie Brilliant Blue stain
Procedure:
-
Run the protein lysates on the casein-containing polyacrylamide gel under non-reducing conditions.
-
After electrophoresis, wash the gel with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature.
-
Incubate the gel in a Calpain activation buffer containing calcium.
-
Stain the gel with Coomassie Brilliant Blue.
-
Clear bands will appear where the casein has been degraded by active Calpain-2. The intensity of these bands should be reduced in samples treated with this compound.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from your experiments. Actual values will need to be determined empirically.
| Assay Type | Parameter | Vehicle Control | This compound (Concentration 1) | This compound (Concentration 2) | This compound (Concentration 3) |
| In Vitro Activity | IC50 (nM) | N/A | Determine from dose-response | ||
| Western Blot | % Substrate Cleavage | 100% | Quantify band intensity | Quantify band intensity | Quantify band intensity |
| Cell Viability | % Viability | 100% | Measure using MTT or similar assay | Measure using MTT or similar assay | Measure using MTT or similar assay |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Calpain-2 signaling pathways and point of inhibition.
Caption: Workflow for Western blot analysis of substrate cleavage.
Caption: Troubleshooting logic for lack of inhibitor effect.
References
- 1. apexbt.com [apexbt.com]
- 2. Calpain-2 - Wikipedia [en.wikipedia.org]
- 3. Calpain 2 Regulates Akt-FoxO-p27Kip1 Protein Signaling Pathway in Mammary Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Calpains, the proteases of two faces controlling the epithelial homeostasis in mammary gland [frontiersin.org]
- 5. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calpain-2 as a therapeutic target for acute neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calpain-1 and Calpain-2 in the Brain: Dr. Jekill and Mr Hyde? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]
- 11. Casein Zymography for Analysis of Calpain-1 and Calpain-2 Activity | Springer Nature Experiments [experiments.springernature.com]
Preventing Calpain-2-IN-1 precipitation in media
Welcome to the technical support center for Calpain-2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a potent and specific inhibitor of Calpain-2, a calcium-activated neutral protease. It is a valuable tool for studying the roles of Calpain-2 in various cellular processes. Research indicates its potential application in studies related to neurodegenerative diseases, synaptic function, and cancer.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[3] For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years. Once dissolved in DMSO to create a stock solution, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To maintain the integrity of the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: My this compound solution precipitated after I diluted it in my cell culture medium. Why did this happen?
Precipitation of hydrophobic small molecules like this compound upon dilution in aqueous solutions like cell culture media is a common issue. This occurs because the compound is significantly less soluble in the aqueous environment of the media compared to the highly polar organic solvent, DMSO. When the DMSO concentration is drastically lowered by dilution, the inhibitor comes out of solution and forms a precipitate.
Q4: How can I prevent this compound from precipitating in my cell culture experiments?
Several strategies can be employed to prevent precipitation:
-
Serial Dilution in DMSO: Before adding the inhibitor to your aqueous cell culture medium, perform serial dilutions of your concentrated DMSO stock solution in DMSO to get closer to your final working concentration.[4]
-
Stepwise Dilution into Media: Add the diluted DMSO stock solution to a small volume of media first, mix well, and then add this to your final culture volume. This gradual change in solvent polarity can help keep the compound in solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is kept as low as possible, typically below 0.5%, to minimize cytotoxicity. However, for some poorly soluble compounds, a slightly higher but still non-toxic concentration of DMSO may be necessary to maintain solubility.
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the inhibitor can sometimes improve solubility.
-
Ultrasonication: If a precipitate does form, brief ultrasonication of the final working solution can help to redissolve the compound.
Troubleshooting Guide: this compound Precipitation
Use the following guide to troubleshoot and resolve issues with this compound precipitation.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO stock to media. | Rapid change in solvent polarity. | Prepare an intermediate dilution of the stock solution in pure DMSO. Then, add the inhibitor dropwise to the media while gently vortexing. |
| Media becomes cloudy over time after adding the inhibitor. | The inhibitor is coming out of solution at the working concentration. | Decrease the final concentration of the inhibitor if experimentally feasible. Alternatively, slightly increase the final DMSO concentration, ensuring it remains within a non-toxic range for your cell line (typically <0.5%). |
| Precipitate is observed after warming the media containing the inhibitor. | Temperature-dependent precipitation of media components or the inhibitor. | Avoid excessive heating. If warming is necessary, do so gradually and monitor for any visual changes. |
| Inconsistent results between experiments. | Variable precipitation due to minor differences in preparation. | Standardize the protocol for preparing the working solution. Ensure consistent timings, temperatures, and mixing procedures. |
Physicochemical Properties
Understanding the physicochemical properties of a compound can help predict its behavior in different environments. Below is a table summarizing key properties for a selective Calpain-2 inhibitor, NA-184, which is structurally related to many small molecule inhibitors and provides a useful reference.[5]
| Property | Value | Significance in Cell Culture |
| Molecular Weight | 531 g/mol | Can influence diffusion across cell membranes. |
| cLogP | 2.62 | A measure of lipophilicity. A positive value indicates that the compound is more soluble in lipids than in water, suggesting potential for precipitation in aqueous media. |
| Solubility in PBS | 14 µg/mL | Indicates limited solubility in aqueous buffer, reinforcing the need for careful preparation of working solutions. |
| Drug-likeness | 2.57 | A qualitative assessment of how "drug-like" a molecule is, which can be related to its solubility and permeability. |
Experimental Protocols
Protocol for Preparation of this compound Working Solution
This protocol is designed to minimize the risk of precipitation when preparing a working solution of this compound for cell culture experiments.
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of pure, anhydrous DMSO to the vial to create a 10 mM stock solution.
-
Ensure the compound is completely dissolved by vortexing and, if necessary, brief sonication in a water bath.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in pure DMSO to achieve a concentration that is 100x to 1000x of your final desired working concentration. For example, to achieve a final concentration of 10 µM, you could prepare a 1 mM intermediate dilution in DMSO.
-
-
Prepare the Final Working Solution:
-
Warm your cell culture medium to 37°C.
-
Add the required volume of the intermediate DMSO dilution to the pre-warmed media. For a 1000x stock, this would be 1 µL per 1 mL of media.
-
Immediately after adding the inhibitor, mix the solution thoroughly by gentle inversion or pipetting. Do not vortex vigorously as this can cause foaming and protein denaturation in media containing serum.
-
Visually inspect the medium for any signs of precipitation. If a fine precipitate is observed, you can try a brief sonication (30-60 seconds) in a water bath to aid dissolution.
-
-
Control Preparation:
-
Prepare a vehicle control by adding the same final concentration of DMSO to your cell culture medium.
-
Signaling Pathways and Experimental Workflows
Calpain-2 Signaling in Neurodegeneration
Calpain-2 has been implicated in neurodegenerative processes through its cleavage of various downstream targets. The following diagram illustrates a simplified signaling pathway involving Calpain-2.[1][6][7][8][9]
Caption: Calpain-2 activation and its role in neurodegeneration.
Experimental Workflow for Testing this compound Efficacy
The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on a cellular process.
Caption: Workflow for evaluating this compound activity.
Logical Flow for Troubleshooting Precipitation
This diagram provides a logical decision-making process for addressing precipitation issues.
Caption: Decision tree for troubleshooting precipitation.
References
- 1. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calpain-2 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death [mdpi.com]
- 7. jneurosci.org [jneurosci.org]
- 8. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Calpain-2-IN-1 and Other Calpain Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and selective calpain inhibitor is critical for investigating the roles of these proteases in various physiological and pathological processes. This guide provides an objective comparison of Calpain-2-IN-1 with other commonly used calpain inhibitors, supported by available experimental data, detailed methodologies, and pathway diagrams to aid in informed decision-making.
Introduction to Calpains and Their Inhibition
Calpains are a family of calcium-dependent cysteine proteases that play crucial roles in signal transduction, cell proliferation, differentiation, and apoptosis. The two most ubiquitous isoforms, calpain-1 and calpain-2, have distinct and sometimes opposing functions, making isoform-selective inhibition a key goal in therapeutic development.[1][2][3] Calpain-1 activation is often associated with neuroprotection and synaptic plasticity, while calpain-2 is frequently implicated in neurodegeneration and other disease states.[1][2][3] Therefore, the development of selective calpain-2 inhibitors like this compound is of significant interest for research and potential therapeutic applications.
Overview of this compound
This compound is a potent and selective inhibitor of calpain-2. Available data indicates its high affinity for calpain-2, with a reported inhibitory constant (Ki) of 7.8 nM, while exhibiting a significantly lower affinity for calpain-1 (Ki of 181 nM). This demonstrates a favorable selectivity profile for researchers aiming to specifically target calpain-2 activity. Its potential applications are primarily in the research of neurodegenerative diseases.
Comparative Analysis of Calpain Inhibitors
To provide a clear comparison, the following tables summarize the key characteristics of this compound alongside other widely used calpain inhibitors: Calpeptin, MDL28170, and ALLN.
Table 1: Potency of Calpain Inhibitors
| Inhibitor | Target(s) | IC50 / Ki (Calpain-1) | IC50 / Ki (Calpain-2) |
| This compound | Calpain-2 (selective) | 181 nM (Ki) | 7.8 nM (Ki) |
| Calpeptin | Calpains, Cathepsins | 40 - 52 nM (ID50) | 34 nM (ID50) |
| MDL28170 | Calpain-1 and -2 | Potent inhibitor | Potent inhibitor |
| ALLN (MG-101) | Calpains, Proteasome | Potent inhibitor | Potent inhibitor |
Table 2: Selectivity and Mechanism of Action
| Inhibitor | Selectivity Profile | Mechanism of Action | Reversibility |
| This compound | Selective for Calpain-2 over Calpain-1 | Not specified | Not specified |
| Calpeptin | Inhibits both calpain-1 and -2, also inhibits cathepsins. | Peptide aldehyde, active site-directed | Reversible |
| MDL28170 | Inhibits both calpain-1 and -2. | Peptide aldehyde, active site-directed | Reversible |
| ALLN (MG-101) | Non-selective, also inhibits the proteasome. | Peptide aldehyde, active site-directed | Reversible |
Experimental Protocols
Accurate assessment of calpain inhibition requires robust experimental methods. Below are detailed protocols for common assays used in the characterization of calpain inhibitors.
In Vitro Calpain Activity Assay (Fluorometric)
This assay measures the activity of purified calpain enzymes by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Purified human calpain-1 and calpain-2 enzymes
-
Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Activation Buffer: Assay Buffer supplemented with 10 mM CaCl2
-
Calpain Substrate: Suc-Leu-Leu-Val-Tyr-AMC (LLVY-AMC)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In the microplate, add 2 µL of the inhibitor dilution to each well. For control wells, add 2 µL of DMSO.
-
Add 88 µL of Assay Buffer containing the purified calpain enzyme (final concentration ~1-5 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of Activation Buffer containing the calpain substrate (final concentration 20-50 µM).
-
Immediately measure the fluorescence intensity every minute for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Calpain Activity Assay
This assay measures calpain activity within living cells, providing insights into the cell permeability and efficacy of the inhibitor in a more physiological context.
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
Calpain inducer (e.g., ionomycin or thapsigargin)
-
Cell-permeable fluorogenic calpain substrate (e.g., t-BOC-Leu-Met-CMAC)
-
Test inhibitors (e.g., this compound)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Load the cells with the cell-permeable calpain substrate for 30 minutes.
-
Induce calpain activity by adding the calpain inducer.
-
After a defined incubation period (e.g., 30-60 minutes), measure the fluorescence intensity using a fluorescence microscope or flow cytometer.
-
Quantify the fluorescence signal in inhibitor-treated cells relative to untreated and vehicle-treated controls to determine the inhibitor's efficacy.
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors function, the following diagrams illustrate a key signaling pathway involving calpain-2 and a typical experimental workflow for inhibitor characterization.
References
A Head-to-Head Battle for Calpain Inhibition: The Selective Calpain-2-IN-1 Versus the Broad-Spectrum ALLN
For researchers, scientists, and drug development professionals, the targeted inhibition of calpains, a family of calcium-dependent proteases, is of paramount interest in various physiological and pathological processes. The two most ubiquitous isoforms, calpain-1 and calpain-2, often exhibit distinct and even opposing roles, making the choice of inhibitor a critical experimental consideration. This guide provides a comprehensive comparison of Calpain-2-IN-1, a selective calpain-2 inhibitor, and ALLN, a broad-spectrum calpain inhibitor.
This comparison will delve into their mechanisms of action, inhibitory potency, and selectivity, supported by quantitative data. Furthermore, detailed experimental protocols for evaluating and comparing such inhibitors are provided to aid in experimental design.
At a Glance: Key Differences in Inhibitory Profile
The fundamental distinction between this compound and ALLN lies in their selectivity for calpain isoforms. This compound is designed for targeted inhibition of calpain-2, while ALLN exhibits broader activity against both calpain-1 and calpain-2, as well as other proteases.
| Inhibitor | Target(s) | Mechanism of Action |
| This compound | Primarily Calpain-2 | Isoform-specific inhibitor |
| ALLN | Calpain-1, Calpain-2, Cathepsin B, Cathepsin L, Proteasome | Reversible peptide aldehyde inhibitor |
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of these compounds is best illustrated by their inhibition constants (Ki), which represent the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and greater potency.
| Compound | CAS Number | Target | Ki (Inhibition Constant) |
| This compound | 144231-85-6 | Calpain-1 | 181 nM |
| Calpain-2 | 7.8 nM | ||
| ALLN | 110044-82-1 | Calpain-1 | 190 nM |
| Calpain-2 | 220 nM | ||
| Cathepsin B | 150 nM | ||
| Cathepsin L | 0.5 nM (500 pM) | ||
| Proteasome | 6 µM |
Data compiled from publicly available product datasheets.
As the data indicates, this compound demonstrates a significant preference for calpain-2, with an approximately 23-fold higher selectivity for calpain-2 over calpain-1. In contrast, ALLN inhibits both calpain-1 and calpain-2 with similar potency and is also a potent inhibitor of cathepsins B and L, and a weaker inhibitor of the proteasome.
The Critical Importance of Isoform Selectivity
The opposing roles of calpain-1 and calpain-2 in various cellular processes underscore the importance of using selective inhibitors.[1][2] For instance, in the central nervous system, calpain-1 activation is often associated with neuroprotective pathways and synaptic plasticity, whereas calpain-2 activation is linked to neurodegenerative processes and neuronal death.[1][2][3] Therefore, the use of a non-selective inhibitor like ALLN could lead to confounding results, as it would inhibit both the potentially beneficial effects of calpain-1 and the detrimental effects of calpain-2. A selective calpain-2 inhibitor like this compound allows for the specific investigation of the roles of calpain-2 in a given biological context. Recent research has focused on developing highly selective calpain-2 inhibitors, such as NA-184, for therapeutic applications in conditions like traumatic brain injury, further highlighting the need for isoform specificity.[4][5][6][7]
Visualizing the Landscape: Signaling and Experimental Workflows
To better understand the context of calpain inhibition and the methods for evaluating inhibitors, the following diagrams, generated using the DOT language, illustrate a simplified calpain signaling pathway and a general experimental workflow for comparing calpain inhibitors.
Experimental Protocols
For researchers planning to perform comparative studies, the following are detailed methodologies for key experiments.
Biochemical Calpain Activity Assay (Fluorogenic)
This assay measures the ability of an inhibitor to block the enzymatic activity of purified calpain-1 or calpain-2.
-
Materials:
-
Purified human calpain-1 and calpain-2 (recombinant)
-
Calpain activity buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 10 mM CaCl2)
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
This compound and ALLN (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)
-
-
Protocol:
-
Prepare a serial dilution of this compound and ALLN in DMSO.
-
In a 96-well plate, add the calpain activity buffer.
-
Add the diluted inhibitors to the respective wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control (buffer only).
-
Add purified calpain-1 or calpain-2 to the wells (except the no-enzyme control) and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic calpain substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at regular intervals for 30-60 minutes using a plate reader.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Western Blot Analysis of Calpain Substrate Cleavage in Cells
This method assesses the ability of inhibitors to prevent the cleavage of endogenous calpain substrates within a cellular context.
-
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
Calpain activator (e.g., calcium ionophore A23187 or thapsigargin)
-
This compound and ALLN
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against a calpain substrate (e.g., α-spectrin, α-fodrin) and its cleavage products.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Plate cells and allow them to adhere and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or ALLN for a specified time (e.g., 1-2 hours). Include a DMSO-only control.
-
Induce calpain activation by treating the cells with a calpain activator for a specific duration.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities of the full-length substrate and its cleavage products to determine the extent of calpain inhibition.
-
Conclusion
The choice between this compound and ALLN should be guided by the specific research question. For studies aiming to elucidate the specific roles of calpain-2, the isoform-selective inhibitor this compound is the superior choice. Its targeted action minimizes off-target effects and allows for a clearer interpretation of experimental results. Conversely, ALLN, with its broad-spectrum activity, may be useful in initial screening studies or when a general inhibition of calpain and other cysteine proteases is desired. However, researchers must be cautious of its lack of specificity and the potential for confounding effects due to the inhibition of multiple proteases, including the functionally distinct calpain-1. The provided experimental protocols offer a robust framework for the direct comparison of these and other calpain inhibitors, enabling researchers to make informed decisions for their specific experimental needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and neuroprotective properties of NA‐184, a calpain‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Calpain-2 Inhibitors as Therapy for Traumatic Brain Injury [research.westernu.edu]
- 7. biorxiv.org [biorxiv.org]
A Comparative Guide to Calpain-2-IN-1 and Calpeptin Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of two prominent calpain inhibitors: Calpain-2-IN-1 and calpeptin. The information presented is based on available experimental data to assist researchers in selecting the most appropriate tool for their studies.
Introduction
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases involved in a myriad of cellular processes, including signal transduction, cell motility, and apoptosis. Dysregulation of calpain activity is implicated in various pathological conditions, making them attractive therapeutic targets. Calpain-1 and calpain-2 are two of the most well-characterized isoforms. While both are ubiquitously expressed, they can have distinct and sometimes opposing roles in cellular signaling. Therefore, the selectivity of inhibitors for different calpain isoforms and other proteases is a critical consideration in research and drug development.
This guide focuses on comparing the selectivity of this compound, a reported isoform-specific calpain-2 inhibitor, with calpeptin, a widely used, potent, but less selective calpain inhibitor.
Quantitative Selectivity Profile
The following table summarizes the reported inhibitory activities of this compound and calpeptin against various proteases. It is important to note that the inhibitory potency is presented as Kᵢ, IC₅₀, or ID₅₀ values, which represent the inhibition constant, the half-maximal inhibitory concentration, and the half-maximal inhibitory dose, respectively. While all are measures of inhibitory potency, direct comparison between different types of values should be made with caution.
| Target Protease | This compound | Calpeptin |
| Calpain-1 | Kᵢ: 181 nM[1] | ID₅₀: 40 nM (human platelets), 52 nM (porcine erythrocytes)[2] |
| Calpain-2 | Kᵢ: 7.8 nM[1] | ID₅₀: 34 nM (porcine kidney)[2] |
| Papain | Data not available | ID₅₀: 138 nM[2] |
| Cathepsin L | Data not available | Potent inhibitor; Kᵢ: 131 pM[3], IC₅₀ values reported from 0.079 to 2.3 nM[4] |
| Cathepsin K | Data not available | Kᵢ: 61 pM[3] |
| Cathepsin B | Data not available | Kᵢ in the nanomolar range[3] |
| SARS-CoV-2 Mpro | Data not available | IC₅₀: 10.7 µM |
Note on Calpeptin's Potency Against Cathepsins: There are some discrepancies in the reported inhibitory values for calpeptin against cathepsin L. One source reports a Kᵢ of 131 pM[3], while another indicates a range of IC₅₀ values from 0.079 to 2.3 nM[4]. This highlights the importance of consulting primary literature and considering the specific assay conditions when evaluating inhibitor potency.
Experimental Protocols
The determination of inhibitor selectivity is crucial for the characterization of protease inhibitors. Below are detailed methodologies for key experiments commonly used to assess the selectivity of compounds like this compound and calpeptin.
In Vitro Calpain Activity Assay (Fluorometric)
This protocol describes a common method to measure calpain activity and determine the inhibitory potency of a compound using a fluorogenic substrate.
Materials:
-
Purified human calpain-1 and calpain-2 enzymes.
-
Calpain substrate, e.g., Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin).
-
Assay buffer: 50 mM HEPES, 50 mM NaCl, 2 mM EDTA, 5 mM CaCl₂, and 5 mM β-mercaptoethanol, pH 7.5.
-
Inhibitor compounds (this compound or calpeptin) dissolved in DMSO.
-
96-well black microplates.
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm).
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 96-well plate, add the desired concentration of the inhibitor to the assay buffer. Include a vehicle control (DMSO only).
-
Add the purified calpain enzyme (calpain-1 or calpain-2) to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the calpain substrate to each well.
-
Immediately measure the fluorescence intensity at regular intervals for a specified period (e.g., 30-60 minutes) at 37°C using a microplate reader.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protease Selectivity Profiling (FRET-based Assay)
To assess the selectivity of an inhibitor against a broader panel of proteases, a similar fluorescence-based assay can be employed using specific FRET (Förster Resonance Energy Transfer) substrates for each protease.
Materials:
-
A panel of purified proteases (e.g., various cathepsins, papain, etc.).
-
Specific FRET peptide substrates for each protease (e.g., (EDANS)-EPLFAERK-(DABCYL) for calpain).
-
Appropriate assay buffers for each protease.
-
Inhibitor compound.
-
Fluorometric microplate reader.
Procedure:
-
Follow a similar procedure as the in vitro calpain activity assay, but use the specific FRET substrate and assay buffer for each protease being tested.
-
The cleavage of the FRET substrate results in an increase in fluorescence, which is monitored over time.
-
Calculate the IC₅₀ values for the inhibitor against each protease in the panel.
-
The selectivity of the inhibitor is determined by comparing the IC₅₀ values for the target protease (e.g., calpain-2) to the IC₅₀ values for other proteases.
Signaling Pathways and Experimental Workflows
Calpain-2 in Apoptotic Signaling
Calpain-2 plays a significant role in the execution of apoptosis through the cleavage of various cellular proteins. The following diagram illustrates some of the key substrates of calpain-2 in the apoptotic pathway.
Caption: Calpain-2's role in promoting apoptosis.
Calpain-2 in Cytoskeletal Remodeling
Calpain-2 is also a key regulator of cytoskeletal dynamics and cell migration through the cleavage of focal adhesion and cytoskeletal proteins.
Caption: Calpain-2's role in cytoskeletal remodeling.
Experimental Workflow for Inhibitor Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a novel calpain inhibitor.
Caption: Workflow for calpain inhibitor selectivity profiling.
Conclusion
Based on the available data, This compound demonstrates significant selectivity for calpain-2 over calpain-1, with a reported ~23-fold difference in their inhibition constants (Kᵢ)[1]. This makes it a valuable tool for specifically investigating the roles of calpain-2 in various biological processes.
In contrast, calpeptin is a potent, broad-spectrum inhibitor of calpains and also exhibits strong inhibitory activity against other cysteine proteases, most notably cathepsins L and K[3]. While it is a powerful tool for general calpain inhibition, its lack of selectivity should be a key consideration in experimental design and data interpretation. Researchers using calpeptin should be aware of its potential off-target effects on the cathepsin family of proteases.
The choice between this compound and calpeptin will ultimately depend on the specific research question. For studies aiming to dissect the specific functions of calpain-2, a selective inhibitor like this compound is preferable. For applications where general inhibition of calpain activity is desired and potential off-target effects on cathepsins are either known or can be controlled for, calpeptin remains a relevant and widely used tool.
References
Validating Neuroprotective Effects of Selective Calpain-2 Inhibition in Neurological Injury Models
A Comparative Guide for Researchers
In the landscape of neuroprotective strategies, the targeted inhibition of specific calpain isoforms is emerging as a promising therapeutic avenue. This guide provides a comparative analysis of a selective calpain-2 inhibitor, here represented by compounds like NA101/NA-184, against other calpain inhibitors in various experimental models of neuronal injury. The data presented underscores the importance of isoform selectivity in achieving desired neuroprotective outcomes while minimizing off-target effects.
The Dichotomous Role of Calpain Isoforms in Neuronal Fate
Calpains, a family of calcium-dependent cysteine proteases, play a dual role in neuronal function and survival. The two major ubiquitous isoforms, calpain-1 and calpain-2, exhibit opposing effects. Calpain-1 activation is generally associated with neuroprotective pathways and is essential for synaptic plasticity. In contrast, calpain-2 activation is linked to neurodegenerative processes and neuronal death.[1][2][3][4][5][6] This functional dichotomy highlights the critical need for selective inhibition of calpain-2 to mitigate neuronal damage in pathological conditions. Non-selective calpain inhibitors, while demonstrating some neuroprotective effects, run the risk of interfering with the beneficial actions of calpain-1.[3]
Comparative Efficacy of Calpain Inhibitors
This guide focuses on comparing the neuroprotective effects of a selective calpain-2 inhibitor (represented by NA101/NA-184) with the non-selective calpain inhibitor MDL-28170 and the pan-calpain inhibitor Calpeptin. The following tables summarize quantitative data from representative in vivo and in vitro studies.
In Vivo Model: Traumatic Brain Injury (TBI)
Traumatic brain injury is a condition where excessive calcium influx leads to the activation of calpains, contributing significantly to secondary neuronal damage. The controlled cortical impact (CCI) model in mice is a widely used preclinical model to evaluate neuroprotective agents.
| Inhibitor | Target | Model | Dosage | Key Findings | Reference |
| NA101 (Selective Calpain-2 Inhibitor) | Calpain-2 | CCI in mice | 0.3 mg/kg, i.p. (post-injury) | Significantly reduced calpain-2 activity, decreased lesion volume, and promoted motor and cognitive recovery. | [1] |
| MDL-28170 (Non-selective Calpain Inhibitor) | Calpain-1 & Calpain-2 | CCI in mice | 10-40 mg/kg, i.p. | Reduced calpain-mediated cytoskeletal degradation but did not significantly reduce lesion volume. | [7][8] |
| Calpeptin (Pan-calpain Inhibitor) | Calpain-1 & Calpain-2 | MPTP model of Parkinson's Disease in mice | Not specified in TBI context | Reduced neuroinflammation and dopaminergic neuron loss in a Parkinson's model. | [9] |
In Vitro Models: Neuronal Cell Culture
In vitro models using neuronal cell lines or primary neurons allow for the controlled study of neuroprotective mechanisms against specific insults like excitotoxicity or oxidative stress.
| Inhibitor | Target | Model | Insult | Key Findings | Reference |
| Selective Calpain-2 Inhibitor | Calpain-2 | Primary Neuronal Cultures | Extrasynaptic NMDA receptor activation | Blocked extrasynaptic NMDA receptor-mediated neurotoxicity. | [10] |
| MDL-28170 (Non-selective Calpain Inhibitor) | Calpain-1 & Calpain-2 | PC12 cells | Oxidative stress (H2O2) & Calcium overload (A23187) | Prevented the increase in calpain activity and the expression of the pro-apoptotic gene Bax. | [11] |
| Calpeptin (Pan-calpain Inhibitor) | Calpain-1 & Calpain-2 | BV2 microglial cells | Lipopolysaccharide (LPS) | Reduced the production of pro-inflammatory cytokines and reactive oxygen species. | [9] |
Experimental Protocols
Controlled Cortical Impact (CCI) Model in Mice
-
Animal Preparation: Adult male C57BL/6J mice are anesthetized with isoflurane. The head is shaved and mounted in a stereotaxic frame.
-
Surgical Procedure: A midline incision is made to expose the skull. A craniotomy of 4 mm diameter is performed over the right parietal cortex.
-
Induction of Injury: A pneumatic impactor with a 3 mm tip is used to deliver a controlled impact to the exposed cortex at a velocity of 3.5 m/s and a depth of 1.0 mm.
-
Post-operative Care: The scalp is sutured, and the animal is allowed to recover on a heating pad.
-
Inhibitor Administration: The selective calpain-2 inhibitor (e.g., NA101 at 0.3 mg/kg) or vehicle is administered intraperitoneally at specified time points post-injury (e.g., 1 or 4 hours).[1]
-
Outcome Measures:
-
Lesion Volume: Brains are sectioned and stained with cresyl violet at a set time point (e.g., 7 days post-injury) to quantify the lesion volume.
-
Motor Function: Assessed using tests such as the rotarod or beam walk at various time points post-injury.
-
Cognitive Function: Evaluated using tasks like the Morris water maze.
-
Biochemical Analysis: Brain tissue is collected to measure calpain activity, levels of spectrin breakdown products (SBDPs), and other relevant biomarkers via Western blot or immunohistochemistry.[1]
-
In Vitro Neuroprotection Assay in Neuronal Cell Culture
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and plated on poly-D-lysine coated plates. Cells are maintained in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Induction of Neuronal Injury: After 7-10 days in vitro, neuronal cultures are subjected to an insult. For example, to induce excitotoxicity, cells are exposed to NMDA (N-methyl-D-aspartate).
-
Inhibitor Treatment: The calpain inhibitors (e.g., selective calpain-2 inhibitor, MDL-28170, or Calpeptin) are added to the culture medium at various concentrations for a specified pre-incubation period before the insult.
-
Assessment of Cell Viability:
-
MTT Assay: Cell viability is quantified by measuring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan.
-
LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium is measured as an indicator of cell death.
-
Immunocytochemistry: Cells are fixed and stained with markers for neuronal viability (e.g., NeuN) and apoptosis (e.g., cleaved caspase-3 or TUNEL staining).
-
-
Biochemical Analysis: Cell lysates are collected to analyze the levels of calpain substrates (e.g., spectrin, STEP, PTEN) and downstream signaling molecules by Western blotting.[10]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in calpain-2-mediated neurodegeneration and a typical experimental workflow for evaluating neuroprotective compounds.
Caption: Calpain-2 signaling cascade leading to neurodegeneration.
Caption: Experimental workflow for inhibitor validation.
References
- 1. Protection against TBI-Induced Neuronal Death with Post-Treatment with a Selective Calpain-2 Inhibitor in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calpain-2 Inhibitors as Therapy for Traumatic Brain Injury [research.westernu.edu]
- 3. news.westernu.edu [news.westernu.edu]
- 4. mdpi.com [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death [ouci.dntb.gov.ua]
- 7. A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor MDL-28170 in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calpain inhibitor MDL28170 improves the transplantation-mediated therapeutic effect of bone marrow-derived mesenchymal stem cells following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Unraveling the Effects of Calpain-2-IN-1 and Calpastatin Overexpression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct methodologies for inhibiting calpain-2, a calcium-activated neutral protease implicated in a range of cellular processes from synaptic plasticity to neurodegeneration. We will objectively evaluate the synthetic inhibitor, Calpain-2-IN-1, against the biological approach of overexpressing calpastatin, the endogenous inhibitor of calpains. This comparison is supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.
At a Glance: this compound vs. Calpastatin Overexpression
| Feature | This compound | Calpastatin Overexpression |
| Mechanism of Action | Direct, isoform-specific competitive inhibition of Calpain-2 active site. | Endogenous, non-specific inhibition of both calpain-1 and calpain-2 by binding to multiple sites on the enzyme.[1][2] |
| Specificity | Highly selective for Calpain-2 over Calpain-1. | Inhibits both Calpain-1 and Calpain-2.[1] |
| Method of Delivery | Small molecule administered to cells or in vivo. | Genetic modification to increase the expression of the calpastatin gene. |
| Temporal Control | Acute and reversible inhibition, dependent on compound administration and clearance. | Constitutive or inducible long-term inhibition of calpain activity. |
| Potential Off-Target Effects | Potential for off-target effects common to small molecule inhibitors, though designed for high selectivity. | Potential for developmental or compensatory effects due to long-term, non-specific calpain inhibition. |
Quantitative Data Comparison
The following tables summarize the quantitative data available for both this compound and calpastatin overexpression, providing a basis for comparing their efficacy and specificity.
Table 1: Inhibitor Potency and Selectivity
| Parameter | This compound | Reference |
| Ki (Calpain-2) | 7.8 nM | [3] |
| Ki (Calpain-1) | 181 nM | [3] |
| Selectivity (Calpain-1/Calpain-2) | ~23-fold | [3] |
Note: Data for a closely related and more extensively studied selective Calpain-2 inhibitor, NA-184, shows an IC50 of 1.3 nM for human Calpain-2 and no inhibition of Calpain-1 at concentrations up to 10 µM, with an in vivo ED50 of 0.13 mg/kg for neuroprotection.[4][5][6]
Table 2: Efficacy in Cellular and In Vivo Models
| Parameter | This compound (as represented by NA-184) | Calpastatin Overexpression | Reference |
| Calpain Activity Inhibition | Dose-dependent inhibition of Calpain-2 activity. | Up to 88% inhibition of total calpain activity. | [5][7] |
| Substrate Cleavage Reduction | Significant reduction of spectrin breakdown products (SBDPs). | Significant reduction of spectrin breakdown products (SBDPs). | [5][8] |
| Neuroprotection | ED50 of 0.13 mg/kg for neuroprotection in a Traumatic Brain Injury (TBI) model. | Attenuation of neuronal death and behavioral deficits in a TBI model. | [4][8] |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by Calpain-2 and the mechanisms of inhibition by this compound and calpastatin.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently used to assess the effects of Calpain-2 inhibitors and calpastatin overexpression.
Protocol 1: In Vitro Calpain Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published research.[8][9][10]
Objective: To quantify the enzymatic activity of calpain in cell or tissue lysates.
Materials:
-
Cell or tissue lysate
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing a reducing agent like DTT or β-mercaptoethanol)
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)
-
Calcium Chloride (CaCl₂) solution
-
Calpain inhibitor (for negative control, e.g., Calpeptin or MDL28170)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~360-400 nm, Emission: ~460-505 nm)
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates on ice using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Dilute the lysates to a consistent protein concentration with Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Sample wells: Diluted lysate.
-
Negative control wells: Diluted lysate pre-incubated with a calpain inhibitor.
-
Blank wells: Assay Buffer only.
-
-
Add CaCl₂ to all wells to initiate the calpain activity (the final concentration will depend on whether you are measuring Calpain-1 or Calpain-2 activity).
-
-
Reaction and Measurement:
-
Add the fluorogenic calpain substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calpain activity can be expressed as relative fluorescence units (RFU) per microgram of protein.
-
Protocol 2: Western Blot for Spectrin Breakdown Products (SBDPs)
This protocol is a generalized procedure based on common laboratory practices and information from research articles.[11][12][13]
Objective: To detect and quantify the cleavage of spectrin, a major calpain substrate, as an indicator of in vivo calpain activity.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against α-spectrin (recognizing both full-length and cleaved fragments)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera or film)
Procedure:
-
Protein Extraction and Quantification:
-
Extract total protein from cells or tissues using a lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Run the gel to separate proteins by molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-spectrin antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities for full-length spectrin (~240 kDa) and the specific calpain-mediated breakdown product (~145/150 kDa).
-
The ratio of the SBDP to full-length spectrin can be used as a measure of calpain activity.
-
Conclusion
Both this compound and calpastatin overexpression represent valuable tools for investigating the roles of Calpain-2 in various biological and pathological processes. The choice between these two approaches will depend on the specific experimental goals.
-
This compound offers high selectivity and temporal control, making it ideal for acute studies and for dissecting the specific roles of Calpain-2 without affecting Calpain-1. Its potential as a therapeutic agent is also being actively explored.[4][14]
-
Calpastatin overexpression provides a robust and long-term method for inhibiting overall calpain activity. This approach is particularly useful for studying the chronic effects of calpain inhibition in genetic models of disease. However, the lack of isoform specificity should be considered when interpreting the results.
For researchers in drug development, the data on selective small molecule inhibitors like this compound and its analogs are particularly promising, suggesting a viable path toward targeted therapies for conditions where Calpain-2 overactivity is a contributing factor. Further head-to-head studies directly comparing these two methodologies in the same experimental systems would provide even greater clarity on their respective advantages and limitations.
References
- 1. The calpain-calpastatin system in mammalian cells: properties and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calpastatin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification and neuroprotective properties of NA‐184, a calpain‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Calpain inhibition in a transgenic model of calpastatin overexpression facilitates reversal of myocardial hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calpastatin overexpression limits calpain-mediated proteolysis and behavioral deficits following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of βII-Spectrin Protein by Calpain-2 and Caspase-3 under Neurotoxic and Traumatic Brain Injury Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sequential Degradation of αII and βII Spectrin by Calpain in Glutamate or Maitotoxin-Stimulated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. news.westernu.edu [news.westernu.edu]
A Comparative Guide to the Efficacy of Calpain-2-IN-1 and Non-Selective Calpain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective inhibitor Calpain-2-IN-1 against a range of non-selective calpain inhibitors. The following sections detail their respective inhibitory profiles, supported by experimental data, and provide standardized protocols for assessing calpain activity. This information is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs in the study of calpain-mediated cellular processes.
Introduction to Calpain Inhibition
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in a variety of cellular functions, including signal transduction, cell proliferation, differentiation, and apoptosis. The two most ubiquitous isoforms, calpain-1 (μ-calpain) and calpain-2 (m-calpain), have distinct physiological roles and their dysregulation has been implicated in numerous pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. While non-selective inhibitors have been instrumental in elucidating the broad functions of calpains, the development of isoform-specific inhibitors like this compound allows for a more precise dissection of the individual contributions of each calpain isoform to cellular and disease processes.
Comparative Efficacy: this compound vs. Non-Selective Inhibitors
The efficacy of an inhibitor is determined by its potency (Ki or IC50/ID50 values) and its selectivity for the target enzyme over other related enzymes. The following tables summarize the available quantitative data for this compound and several commonly used non-selective calpain inhibitors.
Inhibitor Potency and Selectivity Data
| Inhibitor | Type | Calpain-1 (µ-calpain) Ki (nM) | Calpain-2 (m-calpain) Ki (nM) | Selectivity (Calpain-1/Calpain-2) | Other Notable Targets |
| This compound | Selective | 181[1] | 7.8[1] | ~23-fold for Calpain-2 | - |
| ALLN | Non-Selective | 190[1] | 220[1] | ~0.86 | Cathepsin B (Ki=150 nM), Cathepsin L (Ki=0.5 nM), Proteasome (Ki=6 µM)[1] |
| ALLM (Calpain Inhibitor II) | Non-Selective | 120[2] | 230[2] | ~0.52 | Cathepsin B (Ki=100 nM), Cathepsin L (Ki=0.6 nM)[2] |
| PD150606 | Non-Selective | 210 | 370 | ~0.57 | - |
| Calpeptin | Non-Selective | ID50: 40 | - | - | Cathepsin K |
| MDL-28170 (Calpain Inhibitor III) | Non-Selective | Ki: 10 (general calpain) | - | - | Cathepsin B (Ki=25 nM) |
Note: Ki (inhibition constant) and IC50/ID50 (half-maximal inhibitory concentration) values are dependent on experimental conditions and the source of the enzyme. Data presented here is compiled from various sources for comparative purposes.
Signaling Pathways Involving Calpain-2
Calpain-2 is a key player in multiple signaling cascades. Understanding these pathways is crucial for interpreting the effects of selective and non-selective inhibitors. The diagram below illustrates a simplified representation of some of the key signaling pathways involving calpain-2.
Experimental Protocols
Accurate assessment of calpain activity is fundamental to understanding the efficacy of inhibitors. Below are detailed methodologies for a common in vitro calpain activity assay.
Fluorometric Calpain Activity Assay
This protocol is adapted from commercially available kits and is suitable for measuring calpain activity in cell lysates.
Materials:
-
Extraction Buffer: Typically contains a non-denaturing detergent (e.g., CHAPS), a buffer (e.g., HEPES), and chelating agents to prevent premature calpain activation.
-
Reaction Buffer (10X): Contains a buffer (e.g., HEPES) and a reducing agent (e.g., DTT).
-
Calpain Substrate: A fluorogenic substrate such as Ac-LLY-AFC (N-Acetyl-Leu-Leu-Tyr-7-Amino-4-trifluoromethylcoumarin) or Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin).
-
Calcium Chloride (CaCl2) Solution: For calpain activation.
-
Calpain Inhibitor: The inhibitor being tested (e.g., this compound or a non-selective inhibitor).
-
Purified Calpain-1 and Calpain-2 enzymes: For determining inhibitor specificity.
-
96-well black microplate: For fluorescence measurements.
-
Fluorometric microplate reader: Capable of excitation at ~400 nm and emission at ~505 nm for AFC, or excitation at ~380 nm and emission at ~460 nm for AMC.
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of purified calpain-1 and calpain-2 in an appropriate buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., this compound and non-selective inhibitors) in the reaction buffer.
-
-
Assay Reaction Setup (per well):
-
To each well of a 96-well black microplate, add the following in order:
-
Reaction Buffer (to bring the final volume to 100 µL).
-
Purified calpain enzyme (calpain-1 or calpain-2).
-
Test inhibitor at various concentrations.
-
-
Include control wells:
-
No-enzyme control: Reaction buffer and substrate only.
-
No-inhibitor control: Reaction buffer, enzyme, and substrate.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the calpain substrate to each well.
-
Immediately follow with the addition of CaCl2 to activate the calpain. The final concentration of CaCl2 will depend on the isoform being tested (µM range for calpain-1, mM range for calpain-2).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (usually 37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the no-enzyme control from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
To determine the Ki value, the assay can be performed with varying substrate concentrations.
-
Conclusion
The choice between a selective and a non-selective calpain inhibitor is highly dependent on the research question. Non-selective inhibitors are useful for studying the general effects of calpain inhibition. However, for dissecting the specific roles of calpain-2 in complex biological systems, a selective inhibitor such as This compound offers a significant advantage. Its approximately 23-fold selectivity for calpain-2 over calpain-1 allows for more targeted investigations, reducing the confounding effects of inhibiting calpain-1 and other proteases. Researchers should carefully consider the quantitative data presented in this guide to make an informed decision on the most suitable inhibitor for their experimental design.
References
Head-to-head comparison of Calpain-2-IN-1 and NA-184
Head-to-Head Comparison: Calpain-2-IN-1 vs. NA-184
A Guide for Researchers in Cellular Biology and Neurotrauma
Calpain-1 and Calpain-2 are calcium-dependent proteases that, despite structural similarities, often exhibit opposing functions. In the central nervous system, Calpain-1 activation is frequently associated with neuroprotective pathways and synaptic plasticity, whereas the overactivation of Calpain-2 is a key driver of neurodegeneration following acute injuries like traumatic brain injury (TBI) and stroke.[1][2][3][4][5][6] This dichotomy makes Calpain-2 a compelling therapeutic target. This guide provides a head-to-head comparison of two selective Calpain-2 inhibitors, this compound and NA-184, to aid researchers in selecting the appropriate tool for their experimental needs.
Quantitative Data Summary
The following table summarizes the key biochemical and pharmacological parameters for this compound and NA-184, based on currently available data.
| Parameter | This compound | NA-184 |
| Target | Calpain-2 | Calpain-2 |
| Ki (Human Calpain-2) | 7.8 nM[7] | 50 nM[8] |
| Ki (Human Calpain-1) | 181 nM[7] | 309 nM[8] |
| IC₅₀ (Mouse Calpain-2) | Not Reported | 134 nM[8] |
| IC₅₀ (Mouse Calpain-1) | Not Reported | 2826 nM[8] |
| Selectivity (Ki, Human) | ~23-fold (Calpain-1/Calpain-2)[7] | ~6-fold (Calpain-1/Calpain-2)[8] |
| Selectivity (IC₅₀, Mouse) | Not Reported | ~21-fold (Calpain-1/Calpain-2)[8] |
| In Vivo Efficacy (ED₅₀) | Not Reported | 0.13 mg/kg (neuroprotection in TBI model)[8] |
| Key Features | High in vitro potency[7] | Brain-penetrant, demonstrated in vivo neuroprotection[1][3][8] |
Summary of Findings:
-
Potency: this compound demonstrates higher potency against human Calpain-2 in vitro, with a Kᵢ value approximately 6.4 times lower than that of NA-184.[7][8]
-
Selectivity: Based on reported Kᵢ values, this compound shows greater selectivity for Calpain-2 over Calpain-1.[7]
-
In Vivo Data: NA-184 is extensively characterized in vivo. It is confirmed to be brain-penetrant and exhibits significant neuroprotective effects in animal models of TBI at low doses.[1][3][8] Pharmacokinetic and pharmacodynamic analyses support its potential as a clinical candidate.[1][3]
Mechanism of Action and Signaling
Both compounds are reversible covalent inhibitors that target the active site of Calpain-2, preventing it from cleaving its downstream substrates.[4] Pathological activation of Calpain-2, often triggered by excessive calcium influx following neuronal injury, leads to the degradation of crucial structural and regulatory proteins.[9] One key substrate is the phosphatase and tensin homolog (PTEN). Calpain-2-mediated cleavage of PTEN disrupts its tumor suppressor function, which can impact the PI3K/Akt/mTOR pathway, ultimately promoting cell death.[2][10][11] By inhibiting Calpain-2, both this compound and NA-184 can preserve PTEN integrity and mitigate these neurodegenerative cascades.[5]
Experimental Protocols
Fluorometric Calpain Activity Assay
This protocol is a generalized method for measuring Calpain activity in cell lysates using a fluorogenic substrate, adaptable for inhibitor screening.
Principle: The assay utilizes a substrate, such as Ac-LLY-AFC, which is non-fluorescent.[12] In the presence of active Calpain, the substrate is cleaved, releasing the fluorescent group AFC (7-amino-4-trifluoromethyl coumarin). The resulting fluorescence (Ex/Em = ~400/505 nm) is directly proportional to Calpain activity.[12]
Materials:
-
Cells or tissue homogenate
-
Extraction Buffer (provided in commercial kits, designed to prevent auto-activation)[12]
-
Reaction Buffer (10X)
-
Calpain Substrate (e.g., Ac-LLY-AFC)
-
This compound or NA-184 (dissolved in DMSO)
-
Positive Control (Active Calpain) and Negative Control (Calpain Inhibitor, e.g., Z-LLY-FMK)[12]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Harvest 1-2 x 10⁶ cells by centrifugation.
-
Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer.[12]
-
Incubate on ice for 20 minutes, mixing gently several times.[12]
-
Centrifuge at 10,000 x g for 1 minute to pellet debris.[12]
-
Transfer the supernatant (cytosolic lysate) to a fresh, pre-chilled tube. Determine protein concentration using a compatible assay (e.g., Coomassie-based).[12]
-
-
Assay Reaction:
-
Prepare wells in a 96-well plate for each sample, control, and inhibitor concentration.
-
To each well, add cell lysate (containing ~50-200 µg of protein) and adjust the volume to 85 µL with Extraction Buffer.[12]
-
For inhibitor wells, add the desired concentration of this compound or NA-184. For vehicle control wells, add an equivalent volume of DMSO.
-
Add 10 µL of 10X Reaction Buffer to each well.[12]
-
Initiate the reaction by adding 5 µL of Calpain Substrate to each well.[12]
-
-
Measurement:
-
Incubate the plate at 37°C for 1 hour, protected from light.[12]
-
Measure fluorescence using a plate reader with excitation at ~400 nm and emission at ~505 nm.
-
Data Analysis:
-
Subtract the background fluorescence (from a no-enzyme control well) from all readings.
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control.
-
Plot the percentage of inhibition versus inhibitor concentration to determine the IC₅₀ value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the efficacy of a Calpain-2 inhibitor in a cell-based model.
Conclusion and Recommendations
Both this compound and NA-184 are valuable tools for investigating the function of Calpain-2.
-
This compound is a highly potent inhibitor, making it an excellent choice for in vitro applications where high affinity and selectivity are paramount. Its utility in biochemical assays, cell-based screening, and mechanism-of-action studies is clear.[7]
-
NA-184 stands out for its proven in vivo efficacy and favorable pharmacokinetic properties.[1][3][8] Its ability to cross the blood-brain barrier and provide neuroprotection in a TBI model makes it the superior candidate for preclinical studies related to neurotrauma, stroke, and other neurodegenerative disorders.[1][3][4]
The selection between these two inhibitors should be guided by the experimental context. For researchers focused on fundamental biochemistry and cellular pathways, the high potency of this compound is advantageous. For those aiming to translate findings to preclinical animal models and therapeutic development, NA-184's robust in vivo dataset provides a more direct path forward.
References
- 1. Identification and neuroprotective properties of NA-184, a calpain-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and neuroprotective properties of NA‐184, a calpain‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Calpain-1 and Calpain-2 in the Brain: Dr. Jekill and Mr Hyde? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Calpain-2 - Wikipedia [en.wikipedia.org]
- 10. Calpain 2 Regulates Akt-FoxO-p27Kip1 Protein Signaling Pathway in Mammary Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Calpains, the proteases of two faces controlling the epithelial homeostasis in mammary gland [frontiersin.org]
- 12. abcam.com [abcam.com]
A Comparative Guide to Calpain-2 Inhibition: Reproducibility of Published Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selective Calpain-2 inhibitor, NA-184, and other notable calpain inhibitors. The information is based on publicly available experimental data, offering an objective overview of their performance and the methodologies used to assess their efficacy.
Unraveling the Dichotomy of Calpain Activity
Calpains are a family of calcium-dependent cysteine proteases that play crucial roles in various cellular processes. The two most well-characterized isoforms, Calpain-1 (μ-calpain) and Calpain-2 (m-calpain), are ubiquitously expressed and have been implicated in a range of physiological and pathological conditions.[1][2] A growing body of evidence suggests that these two isoforms have opposing functions, particularly in the central nervous system.[1][2][3] Calpain-1 activation is generally associated with neuroprotective pathways and is essential for synaptic plasticity and learning and memory.[1][3] Conversely, Calpain-2 activation is linked to neurodegenerative processes and is a key mediator of neuronal damage in response to injury.[3][4][5][6] This functional dichotomy underscores the therapeutic potential of selectively inhibiting Calpain-2 while preserving the beneficial functions of Calpain-1.
Performance Comparison of Calpain Inhibitors
The development of selective Calpain-2 inhibitors has been a significant focus of research aimed at mitigating the detrimental effects of Calpain-2 overactivation. This section compares the performance of the selective Calpain-2 inhibitor NA-184 with other less selective calpain inhibitors.
| Inhibitor | Target Selectivity | In Vitro Potency (IC50) | In Vivo Efficacy (ED50) | Key Experimental Models | Reference(s) |
| NA-184 | Selective for Calpain-2 (>20-fold over Calpain-1 in vivo) | Human Calpain-2: 1.3 nM | Neuroprotection in CCI models: 0.13 mg/kg | Controlled Cortical Impact (CCI) model of Traumatic Brain Injury (TBI) | [7][8] |
| MDL-28170 | Non-selective (inhibits Calpain and Cathepsin B) | Calpain: 11 nM | Dose-dependent reduction in infarct volume | Reversible focal cerebral ischemia in rats, CCI-TBI in mice | [9][10] |
| SNJ-1945 | Not selective for Calpain-1 or -2 | Not specified | Reduction of clinical scores in EAE model | Murine model of multiple sclerosis (EAE), Parkinsonian neurotoxicant models | [2][11][12] |
| ABT-957 (Alicapistat) | Selective for Calpain-1 and -2 | Not specified | Phase I clinical trial for Alzheimer's disease (lacked pharmacological effects at doses tested) | Preclinical cognitive models, Human clinical trials | [2][8][13][14][15] |
Experimental Protocols
Reproducibility of scientific findings is paramount. Below are detailed methodologies for key experiments cited in the evaluation of Calpain-2 inhibitors.
In Vitro Calpain Activity Assay
This protocol is adapted from studies evaluating the enzymatic inhibition of Calpain-1 and Calpain-2.[16]
Objective: To determine the inhibitory concentration (IC50) of a compound against Calpain-1 and Calpain-2.
Materials:
-
Purified human Calpain-1 and Calpain-2 enzymes
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Tyr-AMC)
-
Assay buffer (e.g., Tris-HCl buffer with CaCl2 and a reducing agent like DTT)
-
Test compound (e.g., NA-184) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer containing the respective calpain enzyme (Calpain-1 or Calpain-2).
-
Add the diluted test compound to the wells. Include a DMSO-only control.
-
Pre-incubate the enzyme with the compound for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time.
-
Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Assessment of Neuroprotection in a Traumatic Brain Injury (TBI) Model
This protocol is based on studies investigating the neuroprotective effects of calpain inhibitors in a controlled cortical impact (CCI) model of TBI.[7][10]
Objective: To evaluate the efficacy of a Calpain-2 inhibitor in reducing neuronal damage and functional deficits following TBI.
Animal Model:
-
Male mice (e.g., C57BL/6) weighing 25-30g.
Procedure:
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Perform a craniotomy over the desired brain region (e.g., parietal cortex).
-
Induce a controlled cortical impact using a stereotaxic impactor device with defined parameters (e.g., 3 mm tip, 1.0 mm impact depth, 3.5 m/s velocity).
-
Suture the scalp and allow the animals to recover.
-
Administer the test compound (e.g., NA-184) or vehicle at specified time points post-injury (e.g., 15 minutes, 1 hour, or 3 hours) via an appropriate route (e.g., intravenous or intraperitoneal injection).
-
At a predetermined endpoint (e.g., 24 hours or 7 days post-TBI), assess the outcomes.
-
Histological Analysis: Perfuse the animals, collect the brains, and process for staining (e.g., Fluoro-Jade B or TUNEL staining) to quantify neuronal degeneration and cell death in the perilesional cortex and hippocampus.
-
Biochemical Analysis: Collect brain tissue for Western blot analysis of calpain-specific cleavage products, such as spectrin breakdown products (SBDPs), to assess in vivo calpain activity.
-
Behavioral Analysis: Perform behavioral tests (e.g., Morris water maze, rotarod) to evaluate cognitive and motor deficits.
-
-
Statistically analyze the data to compare the outcomes between the treated and vehicle control groups.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism of action and evaluation of Calpain-2 inhibitors.
Caption: Calpain-2 signaling pathway in neuronal injury.
Caption: Experimental workflow for evaluating a Calpain-2 inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and neuroprotective properties of NA-184, a calpain-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and neuroprotective properties of NA‐184, a calpain‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor MDL-28170 in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SNJ-1945, a calpain inhibitor, protects SH-SY5Y cells against MPP(+) and rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of a novel orally administered calpain inhibitor SNJ-1945 on immunomodulation and neurodegeneration in a murine model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Benchmarking Calpain-2-IN-1: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Calpain-2-IN-1, a selective inhibitor of Calpain-2, against the well-characterized Calpain-2 inhibitor, NA-184. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Calpain-2. All data is presented to facilitate an objective evaluation of this compound's performance.
Introduction to Calpain-2 Inhibition
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. The ubiquitous isoforms, Calpain-1 (μ-calpain) and Calpain-2 (m-calpain), are key mediators in various cellular processes, including cell motility, proliferation, and apoptosis.[1] Dysregulation of Calpain-2 activity has been implicated in several pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer, making it a promising therapeutic target.[2][3] The development of potent and selective Calpain-2 inhibitors is therefore of significant interest to the scientific community.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of this compound and NA-184 against Calpain-1 and Calpain-2 are summarized in the table below. The data highlights the potency and selectivity of each inhibitor.
| Inhibitor | Target | IC50 | Ki | Selectivity (Calpain-1/Calpain-2) |
| This compound | Calpain-1 | - | 181 nM[4] | ~23-fold for Calpain-2 |
| Calpain-2 | - | 7.8 nM[4] | ||
| NA-184 | Human Calpain-1 | >10,000 nM[5] | 309 nM[6] | >20-fold for Calpain-2[5] |
| Human Calpain-2 | 1.3 nM[5] | 50 nM[6][7] | ||
| Mouse Calpain-1 | 2826 nM[6] | - | ~21-fold for Calpain-2 | |
| Mouse Calpain-2 | 134 nM[6][7] | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
The following is a detailed protocol for a fluorometric in vitro assay to determine the inhibitory potency of compounds against Calpain-2. This method is based on the cleavage of a fluorogenic substrate, N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin (Suc-LLVY-AMC).
Materials:
-
Purified human Calpain-2 enzyme
-
This compound and NA-184
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM DTT, 1 mM EDTA
-
Calcium Chloride (CaCl2) solution
-
Suc-LLVY-AMC substrate
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound and NA-184 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the purified Calpain-2 enzyme in Assay Buffer to the desired working concentration.
-
Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the diluted inhibitor solution. b. Add 25 µL of the diluted Calpain-2 enzyme solution to each well. c. Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: a. Prepare the substrate solution by diluting Suc-LLVY-AMC in Assay Buffer. b. Prepare the activation solution by adding CaCl2 to the Assay Buffer. c. To initiate the reaction, add 25 µL of the activation solution followed immediately by 25 µL of the substrate solution to each well.
-
Data Acquisition: a. Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. b. Measure the fluorescence intensity every minute for 30 minutes.
-
Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve). b. Plot the reaction rate against the inhibitor concentration. c. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizing the Landscape of Calpain-2 Inhibition
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated.
Caption: Calpain-2 signaling pathway and points of inhibition.
Caption: Workflow for the fluorometric Calpain-2 inhibition assay.
References
- 1. abcam.com [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NA-184 | Calpain-2 inhibitor | Probechem Biochemicals [probechem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Calpain-2-IN-1
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the proper disposal of Calpain-2-IN-1, a selective inhibitor of the calpain-2 enzyme. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for "this compound" was not located in publicly available resources. The following disposal procedures are based on general best practices for laboratory chemical waste. It is imperative to consult the official SDS provided by your specific supplier for complete and accurate safety and disposal information before handling this compound.
General Disposal Principles for Laboratory Chemicals
The disposal of any chemical reagent, including this compound, must be treated as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[1][2]
Key Steps for Disposal:
-
Do Not Dispose in General Trash or Drains: Never dispose of this compound powder or solutions in the regular trash or down the sanitary sewer.[1][2][3] Improper disposal can lead to environmental contamination and pose risks to public health.[3]
-
Waste Identification and Collection: Collect all waste containing this compound, including unused product, contaminated personal protective equipment (PPE), and spill cleanup materials, in a designated and properly labeled hazardous waste container.[4][5]
-
Container Requirements: The waste container must be in good condition, compatible with the chemical, and have a tightly sealing lid.[2][3] The container should be clearly labeled with "Hazardous Waste" and the chemical name.
-
Segregation of Waste: Do not mix this compound waste with other incompatible waste streams.[4][6] Store the waste container in a designated, secure satellite accumulation area within the laboratory.
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[2][5]
Illustrative Data for a Similar Compound
While specific quantitative data for this compound is not available, the table below presents typical information found in an SDS for a related compound, "Calpain Inhibitor II." This is for illustrative purposes only and should not be considered directly applicable to this compound.
| Parameter | Value | Source / Comment |
| Physical State | Solid (Powder) | General observation for similar compounds. |
| Solubility | Soluble in DMSO and Ethanol | Based on typical laboratory use of similar inhibitors. |
| pH Stability | Data Not Available | Would be specified in a complete SDS. |
| Recommended Storage | -20°C | General recommendation for peptide-based inhibitors. |
| Incompatibility | Strong oxidizing agents | A common incompatibility for organic compounds. |
Procedural Diagrams
Experimental Workflow: Disposal of Unused Chemical Powder
The following diagram outlines the standard operating procedure for the disposal of a solid chemical reagent like this compound.
Caption: Workflow for the safe disposal of solid laboratory chemical waste.
Signaling Pathway: Simplified Calpain-2 Activation and Effects
Calpain-2 is a calcium-dependent cysteine protease involved in numerous cellular processes. Its dysregulation has been implicated in cancer and neurodegenerative diseases.[7][8][9] Calpain-2 can be activated by an influx of calcium ions and goes on to cleave various substrate proteins, impacting downstream signaling cascades such as the PI3K-Akt pathway.[7][9]
Caption: Simplified signaling pathway of Calpain-2 activation and its effects.
References
- 1. vumc.org [vumc.org]
- 2. mcneese.edu [mcneese.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Calpain 2 Regulates Akt-FoxO-p27Kip1 Protein Signaling Pathway in Mammary Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calpain-2 - Wikipedia [en.wikipedia.org]
Essential Safety and Logistical Information for Handling Calpain-2-IN-1
Chemical and Physical Properties
A summary of the known information for Calpain-2-IN-1 is presented below. The lack of detailed physical and toxicological data necessitates treating the compound as potentially hazardous.
| Property | Data | Source |
| Product Name | This compound | MedchemExpress |
| CAS Number | 144231-85-6 | MedchemExpress[1] |
| Function | Isoform-specific calpain-2 inhibitor | MedchemExpress[1] |
| Appearance | Solid powder (presumed) | General knowledge of similar compounds |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | MedchemExpress[1] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. However, as a minimum requirement, the following PPE should be worn at all times in the laboratory when handling the compound.[2][3]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required.[2][4] For tasks with a higher risk of splashes, consider double-gloving.
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory.[2][4]
-
Body Protection : A fully buttoned laboratory coat must be worn to protect skin and clothing.[2][4]
-
Foot Protection : Closed-toe shoes are required in all laboratory areas.[2][4]
-
Respiratory Protection : If there is a risk of generating aerosols or dusts, a properly fitted N95 respirator or a higher level of respiratory protection should be used within a certified chemical fume hood.[2]
Figure 1. Workflow for donning and doffing Personal Protective Equipment (PPE).
Operational Plan for Safe Handling
1. Preparation and Engineering Controls:
- Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
- Ensure that an eyewash station and safety shower are readily accessible.
- Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
2. Handling the Solid Compound:
- When weighing the solid form, do so within a fume hood to avoid inhalation of any dust.
- Use appropriate tools (e.g., spatulas) for transferring the powder.
- Avoid creating dust.
3. Solution Preparation:
- When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
- This compound is often supplied in a solvent like DMSO.[1] Handle these solutions with the same level of caution as the solid, as the solvent may facilitate skin absorption.
4. In Case of Exposure:
- Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
1. Waste Segregation:
- Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.
- Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
2. Container Labeling:
- All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".
- Include the approximate concentration and volume of the waste.
3. Storage and Disposal:
- Store waste containers in a designated satellite accumulation area.
- Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance.
Figure 2. Waste disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
